NSC81111
Description
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Structure
3D Structure
Properties
CAS No. |
1678-14-4 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)pyran-4-one |
InChI |
InChI=1S/C19H16O4/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
LECSSHUYKZKQDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to NSC81111's Mechanism of Action in EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of NSC81111, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Leveraging data from in silico screening and subsequent bioactivity evaluations, this document provides a comprehensive overview of its inhibitory effects, the experimental methodologies used for its characterization, and a visualization of its interaction with the EGFR signaling pathway.
Core Mechanism of Action: Direct Inhibition of EGFR Tyrosine Kinase
This compound has been identified as a highly potent, orally active inhibitor of the EGFR tyrosine kinase (EGFR-TK). Its primary mechanism of action is the direct inhibition of the enzymatic activity of EGFR, which is a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. The inhibitory prowess of this compound has been quantified through rigorous biochemical and cellular assays.
Quantitative Data Summary
The inhibitory and antiproliferative activities of this compound are summarized in the tables below. This data is derived from in vitro studies assessing its direct impact on EGFR-TK and its effect on cancer cell lines with overexpressed EGFR.
Table 1: In Vitro EGFR-TK Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | EGFR-TK | 0.15 | Kinase Inhibition Assay |
Table 2: Antiproliferative Activity of this compound
| Compound | Cell Line | IC₅₀ (µM) | Assay Type |
| This compound | A431 | 2.84 - 17.71 (range for candidates) | Antiproliferative Assay |
| This compound | HeLa | 0.95 - 17.71 (range for candidates) | Antiproliferative Assay |
Note: The specific IC₅₀ values for the antiproliferative activity of this compound against A431 and HeLa cells are part of a range reported for a selection of candidate compounds, with this compound being a prime candidate.[1]
Deciphering the Interaction: Molecular Docking Analysis
Molecular docking studies have provided valuable insights into the binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain. These computational analyses predict that the inhibitory activity of this compound is attributable to a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. This structural understanding reinforces the biochemical data and provides a rational basis for its potent inhibitory effect.
The EGFR Signaling Cascade and the Point of Inhibition
The EGFR signaling pathway is a complex network that plays a pivotal role in cellular regulation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins that in turn activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. By inhibiting the tyrosine kinase activity of EGFR, this compound effectively blocks the initial phosphorylation event, thereby preventing the activation of these crucial downstream signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Materials:
-
A431 or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound emerges as a formidable inhibitor of EGFR tyrosine kinase, demonstrating high potency in biochemical assays and notable antiproliferative effects in cancer cell lines characterized by EGFR overexpression. Its mechanism of action, centered on the direct inhibition of the EGFR kinase domain, disrupts the initiation of downstream signaling pathways crucial for cancer cell survival and proliferation. The detailed experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent in EGFR-driven malignancies. Further studies are warranted to elucidate the in vivo efficacy and the precise impact on the downstream signaling effectors of the EGFR pathway.
References
In-Depth Technical Guide: NSC81111 and its Primary Cellular Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary cellular target of the compound NSC81111, presenting available quantitative data, outlining experimental methodologies, and visualizing key molecular interactions and workflows.
Executive Summary
This compound has been identified as a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][2][3][4][5] This targeted activity underlies its antiproliferative effects on cancer cell lines that overexpress EGFR-TK, such as the A431 epidermoid carcinoma and HeLa cervical cancer cell lines.
Primary Cellular Target: EGFR Tyrosine Kinase
The principal molecular target of this compound is the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. This compound exerts its therapeutic potential by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling pathways.
Quantitative Data
The inhibitory potency of this compound against its primary target and its effect on cancer cell proliferation are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 Value |
| This compound | EGFR-TK | Kinase Inhibition | 0.15 nM[1][2][4][5] |
Table 2: Antiproliferative Activity of this compound and Related Compounds
| Compound(s) | Cell Line | Assay Type | IC50 Range (µM) |
| 5 selected compounds including this compound | A431 | Antiproliferative | 0.95 - 17.71[3] |
| 5 selected compounds including this compound | HeLa | Antiproliferative | 0.95 - 17.71[3] |
Note: The specific IC50 values for the antiproliferative activity of this compound against A431 and HeLa cells were not explicitly detailed in the abstract of the primary research publication. The provided range represents the activity of a group of five compounds identified in the study.
Experimental Protocols
Detailed experimental protocols from the primary literature are essential for reproducibility. The following outlines the likely methodologies employed for the key experiments cited.
EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is initiated by combining the EGFR-TK enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture to determine its inhibitory effect.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 37°C).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A431 and HeLa cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows related to the study of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of potent antiproliferative agents from selected oxygen heterocycles as EGFR tyrosine kinase inhibitors from the U.S. National Cancer Institute database by in silico screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
An In-Depth Technical Guide to NSC81111: Discovery, Synthesis, and Biological Activity
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: NSC81111 has emerged as a promising small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery through in silico screening of the National Cancer Institute (NCI) database has highlighted the potential of computational methods in identifying novel anti-cancer agents. This technical guide provides a detailed background on the discovery and synthesis of this compound, its mechanism of action, and the experimental protocols utilized for its characterization.
Discovery and Background
This compound was identified through a similarity search and virtual screening of the U.S. National Cancer Institute (NCI) database. The initial search was based on the structure of 1,5-dihydroxy-9H-xanthen-9-one, a known EGFR tyrosine kinase inhibitor. This computational approach led to the identification of several candidate compounds, including this compound, which were then subjected to biological evaluation.
Physicochemical Properties
Calculations of the physicochemical properties of this compound suggest that it possesses drug-like characteristics and is potentially orally active.
| Property | Value |
| CAS Number | 1678-14-4 |
| Chemical Formula | C₁₉H₁₆O₄ |
| Molecular Weight | 308.33 g/mol |
| LogP (calculated) | 3.8 |
| Topological Polar Surface Area (TPSA) | 66.8 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 3 |
Synthesis of this compound
The synthesis of this compound, chemically named 2-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-4H-chromen-4-one, can be achieved through the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a chalcone precursor.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Chalcone Precursor (2'-hydroxy-4,4'-dimethoxychalcone)
-
To a stirred solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (2 equivalents) is added dropwise at 0-5°C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried to yield the chalcone precursor.
Step 2: Oxidative Cyclization to this compound (Algar-Flynn-Oyamada Reaction)
-
The chalcone from Step 1 (1 equivalent) is dissolved in a mixture of ethanol and aqueous sodium hydroxide.
-
Hydrogen peroxide (30% aqueous solution, 2-3 equivalents) is added dropwise to the cooled solution (10-15°C).
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The mixture is then acidified with dilute acetic acid.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Diagram of the Synthesis Workflow for this compound
Caption: Synthesis workflow for this compound via chalcone formation and subsequent AFO reaction.
Biological Activity and Mechanism of Action
This compound exhibits its anti-cancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the EGFR kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Biological Data
| Assay | Cell Line | IC₅₀ |
| Antiproliferative Activity | A431 (human epidermoid carcinoma) | 2.84 µM |
| HeLa (human cervical cancer) | 0.95 µM | |
| EGFR Tyrosine Kinase Inhibition | - | 0.15 nM |
EGFR Signaling Pathway
The inhibition of EGFR by this compound disrupts multiple downstream signaling cascades crucial for cancer cell survival and proliferation.
Diagram of the EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation activity of EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
This compound (serially diluted)
-
96-well microplate
-
Plate reader capable of measuring luminescence or fluorescence
-
-
Procedure:
-
Add kinase buffer, EGFR enzyme, and the peptide substrate to the wells of a 96-well plate.
-
Add serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced (e.g., using a commercial ADP-Glo™ kit) or the amount of phosphorylated substrate (e.g., using a phosphotyrosine-specific antibody in an ELISA format).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
A431 and HeLa cell lines
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed A431 or HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Diagram of the Experimental Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of EGFR tyrosine kinase identified through a modern drug discovery approach. Its promising in vitro anti-proliferative activity against EGFR-overexpressing cancer cell lines warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, outlining its discovery, synthesis, and the methodologies for its biological characterization. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
In-Depth Technical Guide: Antiproliferative Properties of NSC606985 on Cancer Cells
Disclaimer: Initial searches for the compound "NSC81111" did not yield publicly available scientific literature. Therefore, this guide focuses on a representative compound from the National Cancer Institute (NCI) compound library, NSC606985 , for which antiproliferative data is available. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound.
Executive Summary
NSC606985, a camptothecin analog, demonstrates a notable dual action on cancer cells, capable of inducing both cell proliferation and apoptosis in a dose-dependent manner. At lower concentrations, it tends to promote cell growth, while at higher concentrations, it is a potent inducer of apoptosis. This activity is linked to its interaction with topoisomerase I and the modulation of key cell cycle and apoptotic signaling pathways. This guide provides a detailed overview of its antiproliferative effects, the underlying mechanisms of action, and the experimental protocols used to elucidate these properties.
Quantitative Data on Antiproliferative Effects
The antiproliferative activity of NSC606985 has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data regarding its effects on cell viability, apoptosis, and cell cycle distribution.
Table 2.1: Dose-Dependent Effects of NSC606985 on Viable Cell Number in LAPC4 Prostate Cancer Cells
| Concentration | Treatment Time | Viable Cell Number (Fold Change vs. Control) |
| 50 nM | 24 h | Increased |
| 50 nM | 48 h | Increased (more significant) |
| 50 nM | 72 h | Increased (most significant) |
| 1 µM | 24 h | Decreased |
| 1 µM | 48 h | Decreased (more significant) |
| 1 µM | 72 h | Decreased (most significant) |
Data derived from studies on LAPC4 cells, indicating a biphasic effect where low concentrations promote proliferation and high concentrations inhibit it.[1]
Table 2.2: Induction of Apoptosis in LAPC4 Cells by NSC606985
| Concentration | Treatment Time | Annexin V Positive Cells (%) |
| 50 nM | 48 h | Significant Increase |
| 50 nM | 72 h | Significant Increase |
| 1 µM | 48 h | Markedly Increased |
| 1 µM | 72 h | Markedly Increased |
Apoptosis was assessed by Annexin V/PI staining, showing a time- and dose-dependent increase in apoptotic cells.[1]
Table 2.3: Effect of NSC606985 on Cell Cycle Distribution in LAPC4 Cells
| Concentration | Treatment Time | Cell Cycle Phase Alteration |
| 50 nM | 72 h | Slight increase in Sub-G1 fraction, significant elevation in G2/M fraction |
| 1 µM | 72 h | Marked increase in Sub-G1 fraction (indicative of apoptosis) |
Cell cycle analysis was performed using flow cytometry, revealing a dose-dependent impact on cell cycle progression and apoptosis.[1]
Mechanism of Action and Signaling Pathways
NSC606985 exerts its effects primarily through the inhibition of topoisomerase I, leading to DNA damage and the activation of downstream signaling pathways that control cell cycle progression and apoptosis. A key mediator of its action is Protein Kinase Cδ (PKCδ).
Proposed Signaling Pathway for NSC606985 Action
The following diagram illustrates the proposed signaling cascade initiated by NSC606985 in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiproliferative properties of NSC606985.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., LAPC4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of NSC606985 (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with NSC606985 at the desired concentrations and for the specified durations.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.
Protocol Steps:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) to degrade RNA.
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cyclin A
This technique is used to detect the levels of specific proteins, in this case, Cyclin A, to understand the molecular changes induced by NSC606985.
Protocol Steps:
-
Protein Extraction: Treat cells with NSC606985, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cyclin A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Conclusion and Future Directions
NSC606985 demonstrates complex dose-dependent antiproliferative effects on cancer cells, mediated through the modulation of the PKCδ signaling pathway, which in turn affects both cell proliferation via Cyclin A and apoptosis. The biphasic nature of its activity warrants further investigation to delineate the precise molecular switch that determines the cellular outcome. Future research should focus on a broader range of cancer cell lines to assess the generalizability of these findings. Additionally, in vivo studies are necessary to evaluate the therapeutic potential and toxicity profile of NSC606985 in preclinical cancer models. Understanding the intricate mechanisms of action of compounds like NSC606985 is crucial for the development of novel and effective cancer therapies.
References
NSC81111 (CAS 1678-14-4): A Technical Guide to its Research Applications as a Potent EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC81111, with CAS number 1678-14-4, has been identified as a potent and potentially orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of its research applications, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. The information is intended to support researchers and professionals in the fields of oncology, drug discovery, and molecular biology in evaluating and potentially utilizing this compound in their studies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a small molecule with the chemical name 6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has emerged from in silico screening of the U.S. National Cancer Institute (NCI) database as a highly potent inhibitor of EGFR tyrosine kinase (EGFR-TK).[2] This guide details the current understanding of this compound's biological activity and provides the necessary technical information for its further investigation.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI), specifically targeting the enzymatic activity of EGFR. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which promote cell proliferation and survival.[1][2] this compound is believed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation cascade and thereby inhibiting downstream signaling.
Quantitative Bioactivity Data
The bioactivity of this compound has been quantitatively assessed through enzymatic and cell-based assays. The following tables summarize the key findings from the foundational research on this compound.
| Target | Assay Type | IC50 Value | Reference |
| EGFR-TK | Enzymatic Inhibition | 0.15 nM | [2] |
Table 1: In vitro enzymatic inhibition of EGFR tyrosine kinase by this compound.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| A431 | Epidermoid Carcinoma | Antiproliferative | 17.71 | [2] |
| HeLa | Cervical Cancer | Antiproliferative | > 20 | [2] |
Table 2: Antiproliferative activity of this compound against cancer cell lines with overexpressed EGFR-TK.
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow
The discovery of this compound as a potent EGFR-TK inhibitor followed a logical workflow from computational screening to in vitro validation. The diagram below outlines this process.
Caption: Experimental workflow for the discovery of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures for such assays.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Antiproliferative Activity (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
A431 and HeLa human cancer cell lines
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Synthesis
Clinical Research
To date, there is no publicly available information on any clinical trials involving this compound (CAS 1678-14-4). Its research applications are currently at the preclinical stage.
Conclusion
This compound is a highly potent inhibitor of EGFR tyrosine kinase, identified through a combination of in silico screening and in vitro validation. Its nanomolar efficacy in enzymatic assays highlights its potential as a valuable research tool for studying EGFR signaling and as a lead compound for the development of novel anticancer agents. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this molecule. Future research should focus on its selectivity profile against other kinases, its efficacy in in vivo cancer models, and the development of a scalable synthesis route.
References
The Biological Versatility of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one: A Technical Overview for Drug Discovery Professionals
An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry
The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, 2,6-diaryl substituted pyranones have garnered significant interest. This technical guide focuses on the biological activities associated with the 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential therapeutic applications. While direct and extensive biological data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally related 4H-pyran-4-one derivatives to infer its probable biological profile, alongside detailed experimental protocols and potential mechanisms of action.
Anticipated Biological Activities and Quantitative Data
Based on the analysis of structurally similar 4H-pyran-4-one derivatives, 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one is anticipated to possess several key biological activities, most notably anticancer, antioxidant, and antibacterial properties. The presence of the methoxyphenyl groups is a common feature in many biologically active compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 4H-pyran-4-one derivatives against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[1] A key molecular target implicated in the anticancer activity of some pyran derivatives is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating.
Table 1: In Vitro Anticancer Activity of Selected 4H-Pyran-4-one Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 4d | HCT-116 (Colon Cancer) | 75.1 | [1] |
| Derivative 4k | HCT-116 (Colon Cancer) | 85.88 | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The data presented is for structurally related compounds and should be considered indicative of the potential of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.
Antioxidant Activity
The 4H-pyran-4-one scaffold is also associated with antioxidant properties.[2] Antioxidants are crucial for combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.
Table 2: Antioxidant Activity of Selected 4H-Pyran-4-one Derivatives
| Derivative | Assay | Measurement | Result | Reference |
| Derivative 4g | DPPH Radical Scavenging | Scavenging (%) | 90.50 | [1] |
| Derivative 4j | DPPH Radical Scavenging | Scavenging (%) | 88.00 | [1] |
Note: The data presented is for structurally related compounds and should be considered indicative of the potential of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.
Experimental Protocols
To facilitate further research and validation of the biological activities of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control. Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Visualizing Potential Mechanisms of Action
To illustrate the potential molecular mechanisms through which 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one may exert its anticancer effects, the following diagrams, generated using the DOT language for Graphviz, depict a hypothesized signaling pathway and a general experimental workflow.
Hypothesized Anticancer Signaling Pathway
Based on studies of related pyran derivatives, a plausible mechanism of action for the anticancer activity of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one involves the inhibition of the cell cycle machinery, specifically targeting CDK2.
Caption: Hypothesized inhibition of the CDK2/Cyclin E pathway.
General Experimental Workflow for Biological Screening
The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.
Caption: Workflow for biological activity screening.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one is not yet widely published, the extensive research on structurally similar 4H-pyran-4-one derivatives provides a strong foundation for predicting its potential as a valuable scaffold in drug discovery. The anticipated anticancer, antioxidant, and antibacterial properties warrant further investigation.
Future research should focus on the synthesis and rigorous biological evaluation of 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one to confirm these predicted activities and to elucidate its specific mechanisms of action. In-depth studies, including a broad panel of cancer cell lines, detailed mechanistic investigations, and eventually in vivo studies, will be crucial to fully understand the therapeutic potential of this promising compound. The detailed protocols and hypothesized pathways presented in this guide offer a solid starting point for such endeavors.
References
- 1. Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of NSC81111 on Downstream Pathways of EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling network is a hallmark of various human cancers, making it a prime therapeutic target. Small molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a crucial class of anti-cancer agents. This technical guide provides a comprehensive overview of NSC81111, a potent EGFR-TKI, and its effects on the canonical downstream signaling pathways of EGFR. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks and workflows involved.
Introduction to EGFR Signaling
The EGFR (also known as ErbB1 or HER1) is a member of the ErbB family of receptor tyrosine kinases. Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor undergoes dimerization, leading to the activation of its intracellular kinase domain and autophosphorylation of specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that are crucial for normal cell function.
However, in many cancers, EGFR signaling is aberrantly activated through receptor overexpression, gene amplification, or activating mutations. This leads to uncontrolled cell growth and survival. The three primary signaling pathways downstream of EGFR are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K/Akt/mTOR Pathway: This cascade is critical for promoting cell survival, growth, and metabolism.
-
JAK/STAT Pathway: This is a more direct route to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation.
Given its central role in tumorigenesis, EGFR has become a major target for cancer therapy, with EGFR-TKIs representing a key strategy for inhibiting its oncogenic signaling.
This compound: A Potent EGFR Tyrosine Kinase Inhibitor
This compound is a potent, orally active small molecule inhibitor of the EGFR tyrosine kinase. Its primary mechanism of action is to compete with ATP for binding to the catalytic kinase domain of EGFR. This competitive inhibition prevents receptor autophosphorylation, thereby blocking the initiation of downstream signaling cascades.
Mechanism of Action
By occupying the ATP-binding pocket, this compound effectively halts the kinase activity of both wild-type and certain mutant forms of EGFR. This blockade is the critical first step that leads to the attenuation of signals through the MAPK, PI3K/Akt, and STAT pathways, ultimately resulting in the inhibition of cancer cell proliferation and survival.
Investigating the Binding Kinetics of Small Molecule Inhibitors to EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. A thorough understanding of the binding kinetics of these inhibitors is paramount for rational drug design and the development of more effective cancer therapies.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization, which stimulates its intrinsic kinase activity and leads to the autophosphorylation of several tyrosine residues in its C-terminal domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate cellular processes. The major EGFR signaling pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.
Caption: EGFR Signaling Pathways.
Quantitative Data on EGFR Inhibitor Binding Kinetics
The binding kinetics of small molecule inhibitors to EGFR are critical determinants of their pharmacological activity. The key parameters are:
-
Association Rate Constant (k_on or k_a): The rate at which the inhibitor binds to the receptor.
-
Dissociation Rate Constant (k_off or k_d): The rate at which the inhibitor-receptor complex dissociates.
-
Equilibrium Dissociation Constant (K_D): The ratio of k_off to k_on (K_D = k_off / k_on), which reflects the affinity of the inhibitor for the receptor. A lower K_D value indicates a higher binding affinity.
The following table summarizes the binding affinities of several well-characterized EGFR inhibitors. This data provides a valuable reference for the expected range of kinetic parameters for potent EGFR inhibitors.
| Inhibitor | Target | K_D (nM) | Method |
| mAb LA1 | EGFR | 2.07 x 10⁻⁹ M | SPR |
| EGF | EGFR | 1.77 x 10⁻⁷ M | SPR |
| GE11 | EGFR | 4.59 x 10⁻⁴ M | SPR |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions can significantly influence these values.
Experimental Protocols for Binding Kinetics Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is widely used to determine the binding kinetics of small molecules to protein targets like EGFR.
Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: SPR Experimental Workflow for Kinetic Analysis.
Detailed SPR Methodology for this compound - EGFR Interaction
-
Immobilization of EGFR:
-
Sensor Chip: A CM5 sensor chip is typically used.
-
Activation: The carboxymethylated dextran surface of the sensor chip is activated using a freshly prepared mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Coupling: A solution of recombinant human EGFR extracellular domain (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The primary amine groups of EGFR will form covalent bonds with the activated esters on the sensor surface.
-
Deactivation: Any remaining active esters on the surface are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Reference Surface: A reference flow cell is prepared by performing the activation and deactivation steps without the injection of EGFR to allow for subtraction of non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Running Buffer: A suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), is used throughout the experiment.
-
Analyte Preparation: A dilution series of this compound is prepared in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected K_D.
-
Association Phase: Each concentration of this compound is injected over the EGFR-immobilized and reference surfaces for a defined period (e.g., 120-300 seconds) to monitor the association of the inhibitor to the receptor.
-
Dissociation Phase: Following the association phase, the running buffer is flowed over the sensor chip for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the inhibitor-receptor complex.
-
-
Regeneration:
-
After each binding cycle, the sensor surface is regenerated to remove any bound analyte. This is typically achieved by a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) or a high salt concentration buffer. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized receptor.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.
-
The resulting binding curves are then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software (e.g., Biacore Evaluation Software).
-
This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Conclusion
A comprehensive understanding of the binding kinetics of small molecule inhibitors to EGFR is essential for the development of effective targeted cancer therapies. While specific kinetic data for this compound is not yet widely published, the methodologies outlined in this guide provide a robust framework for its determination. Techniques such as Surface Plasmon Resonance offer a powerful means to elucidate the precise molecular interactions between inhibitors and their targets, thereby facilitating the rational design and optimization of next-generation EGFR-targeted drugs. Researchers are encouraged to apply these well-established protocols to characterize novel inhibitors like this compound and contribute to the growing body of knowledge in this critical area of cancer research.
References
The Cellular Journey of NSC81111: An In-Depth Technical Guide on Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC81111 has been identified as a potent antiproliferative agent and an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Understanding its cellular uptake and intracellular localization is paramount for optimizing its therapeutic efficacy and informing the development of next-generation inhibitors. This technical guide synthesizes the current understanding of this compound's biological activity and provides a framework for its likely cellular transport and disposition, drawing upon general principles of small molecule inhibitor behavior. While direct experimental data on the cellular uptake and intracellular localization of this compound is not extensively available in the public domain, this document outlines the probable mechanisms and provides detailed hypothetical experimental protocols for their investigation.
Biological Activity and Physicochemical Properties of this compound
This compound demonstrates significant antiproliferative effects against cancer cell lines that overexpress EGFR-TK, such as A431 and HeLa cells, with IC50 values ranging from 0.95 to 17.71 μM.[1] Its chemical formula is C19H16O4, with a molecular weight of 308.33 g/mol .[1] Importantly, computational analyses of its physicochemical properties suggest that this compound is a "drug-like" compound with the potential for oral activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1678-14-4 | [1] |
| Chemical Formula | C19H16O4 | [1] |
| Molecular Weight | 308.33 | [1] |
| Exact Mass | 308.1049 | [1] |
| Elemental Analysis | C, 74.01; H, 5.23; O, 20.76 | [1] |
Postulated Cellular Uptake Mechanisms
The cellular uptake of small molecule inhibitors like this compound is typically governed by their physicochemical properties, including size, charge, and lipophilicity. Given its molecular weight and predicted drug-like characteristics, several uptake mechanisms are plausible.
Passive Diffusion: The primary route of entry for many small, lipophilic molecules is passive diffusion across the plasma membrane. This process is driven by the concentration gradient of the compound.
Facilitated Diffusion and Active Transport: While less common for this class of drugs, carrier-mediated transport cannot be entirely ruled out. Specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters could potentially facilitate the entry of this compound into the cell.
References
A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Small Molecule EGFR Inhibitors
Disclaimer: As of late 2025, detailed preclinical pharmacokinetic and pharmacodynamic data for the specific compound NSC81111 are not publicly available in peer-reviewed literature. Therefore, this technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of representative, well-characterized small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, namely gefitinib and erlotinib. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a critical therapeutic target.[1] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a significant class of targeted cancer therapies. These agents competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling cascades.[2] A thorough understanding of the preclinical pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of these inhibitors is essential for their successful development and clinical translation.
This guide summarizes key preclinical pharmacokinetic and pharmacodynamic data for gefitinib and erlotinib in rodent models, details the experimental protocols used to generate this data, and provides visualizations of the EGFR signaling pathway and a typical preclinical experimental workflow.
Pharmacokinetics
The preclinical pharmacokinetic profiles of small molecule EGFR inhibitors are typically characterized in rodent models, such as mice and rats, to understand their absorption, distribution, metabolism, and excretion (ADME).
Data Summary
The following tables summarize key pharmacokinetic parameters for gefitinib and erlotinib from preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of Gefitinib in Mice
| Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| 10 mg/kg IV | 4.4 | 0.1 (6 min) | - | 2.6 | |
| 20 mg/kg IV | - | - | - | - | [3] |
| 50 mg/kg PO | - | - | - | - | |
| 150 mg/kg PO | - | - | - | - | [4] |
| 200 mg/kg PO | - | - | - | - | [5] |
Note: '-' indicates data not explicitly provided in the search results.
Table 2: Pharmacokinetic Parameters of Erlotinib in Mice
| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| 10 mg/kg PO | - | - | - | - | - | [6] |
| 4 mg/kg PO | - | - | - | - | - | [7] |
| 12.5 mg/kg PO | - | - | - | - | - | [7] |
| 50 mg/kg PO | - | - | - | - | - | [7] |
| 100 mg/kg PO | - | - | - | - | - | [8] |
Note: '-' indicates data not explicitly provided in the search results.
Experimental Protocols
A typical in vivo pharmacokinetic study in rodents involves the following steps:
-
Animal Models: Male athymic nude mice or other appropriate rodent strains are commonly used.[4][7]
-
Drug Formulation and Administration:
-
Intravenous (IV): The compound is often dissolved in a vehicle such as a mixture of DMSO and hydroxypropyl-β-cyclodextrin and administered as a bolus injection via the tail vein or penile vein.[3]
-
Oral (PO): The drug is typically formulated in a vehicle like 10% DMSO and 5% polysorbate 80 in saline and administered by oral gavage.[6]
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via methods such as cardiac puncture or from the jugular vein.[6]
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is employed to determine key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after IV administration, adjusted for the dose.
Pharmacodynamics
The pharmacodynamic effects of small molecule EGFR inhibitors are evaluated in preclinical models to establish the relationship between drug concentration and the desired biological effect, which is typically tumor growth inhibition.
Data Summary
The following tables summarize key pharmacodynamic data for gefitinib and erlotinib from preclinical studies.
Table 3: In Vitro and In Vivo Pharmacodynamic Effects of Gefitinib
| Model System | Endpoint | Value | Reference |
| LN229-EGFRvIII mutant tumor-bearing mice | pERK Inhibition | Dose-dependent | [4] |
| LN229-wild-type EGFR tumor-bearing mice | pERK Inhibition | Dose-dependent | [4] |
| Ovarian cancer xenograft models | Tumor Growth Inhibition | - | [9] |
| A431 human epithelial carcinoma xenograft | Tumor phospho-tyrosine kinase activity | Marked decrease after 3 days of therapy | [10] |
Note: '-' indicates data not explicitly provided in the search results.
Table 4: In Vitro and In Vivo Pharmacodynamic Effects of Erlotinib
| Model System | Endpoint | Value | Reference |
| Human NSCLC xenograft (SPC-A-1) | pEGFR Inhibition IC50 | 1.80 µg/mL | [7] |
| H460a NSCLC xenograft | Tumor Growth Inhibition (100 mg/kg) | 71% | [8] |
| A549 NSCLC xenograft | Tumor Growth Inhibition (100 mg/kg) | 93% | [8] |
| H1299 NSCLC cells (erlotinib-resistant) | Cell Proliferation IC50 | 65 µM | [11] |
| PC9 NSCLC cells (erlotinib-sensitive) | Cell Proliferation IC50 | 0.7 µM | [11] |
Experimental Protocols
Pharmacodynamic studies are often integrated with pharmacokinetic studies and typically involve these methodologies:
-
Tumor Xenograft Models: Human cancer cell lines (e.g., non-small cell lung cancer, glioblastoma) are implanted subcutaneously into immunocompromised mice.[4][7]
-
Dosing Regimen: Once tumors reach a specified volume, animals are treated with the EGFR inhibitor at various doses and schedules (e.g., daily oral gavage).[12]
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., daily or every other day) using calipers, and tumor volume is calculated.
-
Biomarker Analysis (Target Engagement):
-
Sample Collection: At the end of the study or at specific time points, tumors are excised, and tissue lysates are prepared.
-
Western Blot Analysis: This technique is used to measure the phosphorylation status of EGFR (pEGFR) and downstream signaling proteins like ERK (pERK) and Akt (pAkt).[4]
-
Protein Extraction: Tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by incubation with a secondary antibody conjugated to a detectable marker.
-
Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.
-
-
ELISA: Enzyme-linked immunosorbent assays can also be used for the quantitative measurement of pEGFR levels in tumor tissues.[7]
-
-
PK/PD Modeling: The relationship between drug concentrations in plasma or tumor tissue and the observed pharmacodynamic effects (e.g., pEGFR inhibition, tumor growth inhibition) is characterized using mathematical models.[4][7]
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A PHASE II AND PHARMACODYNAMIC STUDY OF GEFITINIB IN PATIENTS WITH REFRACTORY OR RECURRENT EPITHELIAL OVARIAN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular imaging of gefitinib activity in an epidermal growth factor receptor (EGFR)-bearing xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix‐assisted laser desorption ionization ‐ mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC81111: A Technical Guide to its Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of NSC81111, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathways and experimental workflows.
Introduction
This compound has been identified as a promising small molecule inhibitor with significant antiproliferative activity against cancer cells overexpressing EGFR. As a tyrosine kinase inhibitor (TKI), this compound targets the ATP-binding site of the EGFR's intracellular kinase domain, thereby blocking the downstream signaling cascades that drive tumor growth, proliferation, and survival.[1][] This guide consolidates the current understanding of this compound's cytotoxic effects and its molecular mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Epidermoid Carcinoma | 2.84 |
| HeLa | Cervical Cancer | 0.95 |
Table 1: IC50 values of this compound against selected human cancer cell lines. Data sourced from Jiwacharoenchai et al., 2022.[3]
Notably, this compound demonstrates potent activity against both A431 and HeLa cell lines, which are known to overexpress EGFR.[3] Further research is required to expand this panel and assess the efficacy of this compound across a broader spectrum of cancer types.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of EGFR tyrosine kinase.[3] This inhibition disrupts key signaling pathways involved in cell cycle progression and apoptosis.
Inhibition of EGFR Signaling Pathway
As a potent EGFR tyrosine kinase inhibitor with an IC50 of 0.15 nM for the enzyme itself, this compound blocks the autophosphorylation of the receptor upon ligand binding.[3] This action prevents the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1]
Induction of Apoptosis
By blocking the pro-survival signals emanating from the EGFR pathway, this compound can trigger the intrinsic pathway of apoptosis. The inhibition of PI3K/AKT signaling leads to the downregulation of anti-apoptotic proteins like Mcl-1, tipping the balance towards apoptosis.[4] This results in the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to programmed cell death.
Cell Cycle Arrest
Inhibition of the EGFR signaling pathway can also lead to cell cycle arrest, often at the G2/M transition. The downstream effectors of EGFR, such as the ERK and AKT pathways, play crucial roles in regulating the expression and activity of cell cycle proteins. By disrupting these signals, this compound can lead to the downregulation of key proteins like Cyclin B1, which is essential for entry into mitosis, thereby halting cell division.[5]
Experimental Protocols
The following section outlines a standard methodology for assessing the cytotoxicity of this compound using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A431, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a potent EGFR tyrosine kinase inhibitor with significant cytotoxic effects against cancer cell lines that overexpress this receptor. Its mechanism of action involves the inhibition of key pro-survival signaling pathways, leading to apoptosis and cell cycle arrest. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's anticancer properties. Future studies should focus on expanding the panel of cancer cell lines tested to better understand its spectrum of activity and on elucidating the detailed molecular events that follow EGFR inhibition by this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 3. Discovery of potent antiproliferative agents from selected oxygen heterocycles as EGFR tyrosine kinase inhibitors from the U.S. National Cancer Institute database by in silico screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of NSC81111
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC81111 has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][2] As a member of the EGFR-TK inhibitor class of compounds, this compound demonstrates significant antiproliferative activity against cancer cell lines that overexpress EGFR, such as the A431 (epidermoid carcinoma) and HeLa (cervical cancer) cell lines.[1] The inhibition of EGFR-TK blocks downstream signaling pathways crucial for cell growth and proliferation, making this compound a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its antiproliferative effects, and its potential to induce apoptosis and cause cell cycle arrest.
Data Presentation
The following table summarizes the reported antiproliferative activity of this compound in two cancer cell lines that overexpress EGFR.
| Cell Line | Compound | IC50 (µM) |
| A431 | This compound | 2.84 |
| HeLa | This compound | 0.95 |
| A431 | Erlotinib (Reference) | >20 |
| HeLa | Erlotinib (Reference) | 17.71 |
Table 1: Antiproliferative activity of this compound and the reference EGFR inhibitor Erlotinib against A431 and HeLa cell lines.[1]
Experimental Protocols
Protocol 1: Antiproliferative Activity Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound
-
A431 and HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count A431 or HeLa cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
This compound
-
A431 and HeLa cells
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A431 or HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
A431 and HeLa cells
-
Complete culture medium
-
6-well plates
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A431 or HeLa cells in 6-well plates.
-
Treat the cells with this compound at relevant concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Use a linear scale for the PI signal.
-
Acquire data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
Application Notes and Protocols for EGFR Kinase Inhibition Assay with NSC81111
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. NSC81111 has been identified as a potent, orally active EGFR tyrosine kinase inhibitor (EGFR-TKI) with a high degree of efficacy.[1] These application notes provide a detailed protocol for performing an in vitro EGFR kinase inhibition assay using this compound to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The following protocols describe two common methods for assessing EGFR kinase activity: a biochemical assay using purified recombinant EGFR and a cell-based assay to measure EGFR autophosphorylation in a cellular context.
EGFR Signaling Pathway and Inhibition
Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[2] This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[3] EGFR tyrosine kinase inhibitors like this compound act by competing with ATP for binding to the kinase domain, thereby blocking autophosphorylation and downstream signaling.[4][5]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound against EGFR.
Table 1: Biochemical Inhibition of EGFR by this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EGFR | Biochemical Kinase Assay | 0.15 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A431 | Cell Proliferation Assay | <10 | [6] |
| This compound | HeLa | Cell Proliferation Assay | <10 | [6] |
Experimental Protocols
Protocol 1: In Vitro Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]
Materials:
-
Recombinant Human EGFR (active)
-
EGFR substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase reaction buffer to create a dose-response curve. A suggested starting range, given the high potency, would be from 100 nM down to 0.001 nM. Include a DMSO-only vehicle control.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in kinase reaction buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of ATP solution in kinase reaction buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro biochemical EGFR kinase inhibition assay.
Protocol 2: Cell-Based EGFR Autophosphorylation Inhibition Assay (ELISA Format)
This protocol outlines a cell-based ELISA to measure the inhibition of ligand-induced EGFR autophosphorylation in a relevant cancer cell line, such as A431, which overexpresses EGFR.
Materials:
-
A431 cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Solution (e.g., 1% H₂O₂ in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Anti-phospho-EGFR (e.g., Tyr1068)
-
Anti-total-EGFR
-
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed A431 cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation:
-
Once cells are confluent, aspirate the complete medium and wash once with serum-free medium.
-
Add serum-free medium to each well and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
EGF Stimulation:
-
Add EGF to all wells (except for the unstimulated control) to a final concentration of 50-100 ng/mL.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add Fixing Solution and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
ELISA Procedure:
-
Add Quenching Solution and incubate for 20 minutes.
-
Wash four times with wash buffer (PBS with 0.1% Tween-20).
-
Add Blocking Buffer and incubate for 1 hour.
-
Aspirate and add primary antibody (anti-phospho-EGFR or anti-total-EGFR) diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash four times with wash buffer.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash four times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color development.
-
Add Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well.
-
Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated vehicle control.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Caption: Workflow for the cell-based EGFR autophosphorylation inhibition assay.
Safety and Handling of this compound
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[7]
-
Storage: Store the powder at -20°C. If dissolved in a solvent like DMSO, store at -80°C for long-term storage.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
Conclusion
These protocols provide a framework for the detailed characterization of this compound as an EGFR inhibitor. The biochemical assay allows for the direct determination of the compound's potency against the purified enzyme, while the cell-based assay confirms its activity in a more physiologically relevant context. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of potential therapeutic agents targeting EGFR.
References
- 1. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation [mdpi.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols for NSC81111 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for evaluating the in vivo anti-tumor efficacy of NSC81111, a potent EGFR tyrosine kinase inhibitor, using a xenograft mouse model. The protocols outlined below are based on established methodologies for xenograft studies and the known in vitro activity of this compound.
Introduction
This compound has demonstrated significant antiproliferative activities against cancer cell lines with overexpressed Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as A431 and HeLa, with IC50 values ranging from 0.95 to 17.71 μM[1]. Xenograft models are a crucial preclinical step to assess the therapeutic potential of such compounds in an in vivo setting, providing insights into efficacy, pharmacokinetics, and potential toxicities. This document outlines a comprehensive protocol for a cell line-derived xenograft (CDX) study to investigate the anti-tumor effects of this compound.
Materials and Reagents
-
Compound: this compound (MW: 308.33 g/mol )[1]
-
Cell Line: A431 (human epidermoid carcinoma), known for high EGFR expression.
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vehicle: A suitable vehicle for this compound administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).
-
Positive Control: Erlotinib or another clinically relevant EGFR inhibitor.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Other: Sterile PBS, syringes, needles, calipers, animal balances, and appropriate personal protective equipment.
Experimental Design
This study will employ a subcutaneous A431 xenograft model to assess the efficacy of this compound in inhibiting tumor growth.
Animal Acclimatization and Housing
-
Upon arrival, mice will be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Animals will be housed in specific pathogen-free (SPF) conditions.
Cell Preparation and Implantation
-
A431 cells will be cultured to ~80% confluency, harvested using trypsin, and washed with sterile PBS.
-
Cell viability will be determined using a trypan blue exclusion assay and should be >95%.
-
Each mouse will be subcutaneously inoculated in the right flank with 5 x 10^6 A431 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
Tumor Growth Monitoring and Grouping
-
Tumor growth will be monitored twice weekly using a digital caliper. Tumor volume will be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, the mice will be randomized into treatment groups (n=8-10 mice per group).
Treatment Groups
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Intraperitoneal (IP) or Oral Gavage (PO) | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | IP or PO | Daily |
| 3 | This compound | High Dose (e.g., 30 mg/kg) | IP or PO | Daily |
| 4 | Positive Control (Erlotinib) | (e.g., 50 mg/kg) | IP or PO | Daily |
Note: The optimal dosage for this compound should be determined in a preliminary dose-finding study.
Drug Administration and Monitoring
-
This compound will be freshly prepared in the vehicle solution daily.
-
Treatments will be administered for a predefined period (e.g., 21 days).
-
Animal body weight and general health will be monitored twice weekly as indicators of toxicity.
Study Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI will be calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Secondary Endpoints:
-
Body weight changes.
-
Clinical observations for signs of toxicity.
-
Tumor and organ collection at the end of the study for further analysis (e.g., histopathology, biomarker analysis).
-
Experimental Protocols
Protocol for Cell Culture and Implantation
-
Culture A431 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach ~80% confluency, aspirate the medium, wash with PBS, and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count and viability assessment.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel on ice.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.
-
Monitor the animals until they have fully recovered from anesthesia.
Protocol for Tumor Measurement and Data Collection
-
Twice weekly, measure the length (longest dimension) and width (perpendicular dimension) of the tumors using a digital caliper.
-
Record the measurements in a data collection sheet.
-
Calculate the tumor volume for each mouse.
-
Weigh each mouse and record the body weight.
-
Observe and record any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
Protocol for Euthanasia and Tissue Collection
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for molecular analysis, fix in 10% neutral buffered formalin for histology).
-
Collect major organs (e.g., liver, kidneys, lungs) for histopathological examination to assess potential toxicity.
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Standard Deviation | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1250 | ± 180 | - |
| This compound (10 mg/kg) | 750 | ± 120 | 40 |
| This compound (30 mg/kg) | 400 | ± 95 | 68 |
| Erlotinib (50 mg/kg) | 450 | ± 110 | 64 |
Table 2: Hypothetical Body Weight Data
| Treatment Group | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Change in Body Weight (%) |
| Vehicle Control | 20.5 | 22.1 | +7.8 |
| This compound (10 mg/kg) | 20.3 | 21.5 | +5.9 |
| This compound (30 mg/kg) | 20.6 | 20.1 | -2.4 |
| Erlotinib (50 mg/kg) | 20.4 | 19.8 | -2.9 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the this compound xenograft mouse model.
Diagram 2: this compound Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound via inhibition of the EGFR signaling pathway.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of NSC81111, a Putative SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for evaluating the in vivo efficacy of NSC81111, a compound identified as a potential anticancer agent. While initial reports suggested this compound as an EGFR tyrosine kinase inhibitor, for the purpose of this comprehensive protocol, we will focus on its potential activity as a SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitor, a critical node in multiple signaling pathways implicated in cancer.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a significant role in mediating cellular proliferation, survival, and differentiation through pathways such as the RAS-RAF-MEK-ERK cascade.[1][2][3] Dysregulation of SHP2 activity has been linked to various solid tumors and hematological malignancies, making it a compelling target for therapeutic intervention.[1][2]
These protocols are intended to guide researchers in designing and executing robust preclinical studies to assess the antitumor activity of this compound in a xenograft mouse model. Adherence to these standardized methods is crucial for generating reproducible and reliable data to inform further drug development.[4][5]
Signaling Pathway
The SHP2 protein is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors, most notably the RAS-MAPK pathway.[1][2] Upon ligand binding to an RTK, SHP2 is recruited to phosphorylated docking proteins, where it becomes activated and dephosphorylates specific substrates, leading to the activation of RAS and subsequent downstream signaling.
Experimental Workflow
The in vivo efficacy assessment of this compound will follow a systematic workflow, from initial preparation to final data analysis. This ensures all critical steps are performed consistently and ethically.
Detailed Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with a known dependency on SHP2 signaling (e.g., a cell line with an RTK mutation or high expression).
-
Culture Conditions: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
-
Cell Viability and Counting: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in sterile PBS. Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion. Viability should be >95%.
-
Final Preparation: Adjust the cell concentration to 5 x 10^6 viable cells per 100 µL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice until injection.[4]
2. Animal Husbandry and Xenograft Model Establishment
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize for at least one week before any experimental procedures. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.
-
Tumor Implantation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave the right flank and disinfect the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the prepared cell suspension (5 x 10^6 cells) into the flank.
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
3. Tumor Growth Monitoring and Study Initiation
-
Tumor Measurement: Once tumors become palpable, measure them three times a week using a digital caliper. Record the length (L) and width (W) of the tumor.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups.
4. This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The vehicle alone will be used for the control group.
-
Dosage and Schedule: Based on preliminary toxicity studies (if available), determine the appropriate dose levels (e.g., 10, 30, and 100 mg/kg). Administer the drug or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) once daily for a specified period (e.g., 21 days).
5. Data Collection and Endpoint Criteria
-
Tumor Growth and Body Weight: Continue to measure tumor volume and body weight three times a week throughout the study.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 20% of the initial body weight.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of significant distress or toxicity.
-
Tissue Collection: At the end of the study, euthanize the animals according to IACUC-approved procedures. Collect tumors and other relevant tissues (e.g., liver, spleen) for further analysis (e.g., histopathology, Western blotting).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | ||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Table 2: Pharmacodynamic Analysis of Tumors
| Treatment Group | Dose (mg/kg) | p-ERK / Total ERK Ratio (Mean ± SEM) | Ki-67 Positive Cells (%) (Mean ± SEM) |
| Vehicle Control | 0 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Ethical Considerations
All animal experiments must be conducted in strict accordance with the guidelines and regulations set by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[4] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be followed to minimize animal use and suffering.[4]
References
- 1. targetedonc.com [targetedonc.com]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for NSC81111 Target Engagement Assay in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC81111 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 0.15 nM[1]. EGFR is a critical signaling protein that, upon activation by ligands such as EGF, triggers a cascade of downstream pathways including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation[2][3][4][5][6]. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention[6][7][8].
Verifying that a compound like this compound engages its intended target within a live cellular environment is a crucial step in drug development. Target engagement assays provide direct evidence of drug-target interaction in a physiologically relevant context, offering valuable insights into a compound's mechanism of action, potency, and cellular permeability. This document provides detailed protocols for two widely used live-cell target engagement assays, the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, tailored for assessing the interaction of this compound with EGFR.
Signaling Pathway
The binding of this compound to the intracellular tyrosine kinase domain of EGFR inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades.
Experimental Protocols
Two robust methods for determining target engagement in live cells are presented: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that ligand binding increases the thermal stability of the target protein[9][10].
Materials:
-
A431 (human epidermoid carcinoma) cell line (high EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes or 96-well PCR plates
-
Thermocycler
Procedure:
-
Cell Culture: Culture A431 cells in complete growth medium to ~80-90% confluency.
-
Cell Treatment:
-
Harvest cells and resuspend in fresh medium.
-
Aliquot cells into PCR tubes or a 96-well PCR plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heating Step:
-
Place the PCR tubes/plate in a thermocycler.
-
Heat the cells for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). A non-heated control (maintained at 37°C) should be included.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with periodic vortexing.
-
-
Separation of Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of soluble EGFR in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble EGFR relative to the non-heated control for each temperature.
-
Table 1: Representative CETSA Data for this compound
| Temperature (°C) | Soluble EGFR (% of 37°C Control) - Vehicle (DMSO) | Soluble EGFR (% of 37°C Control) - this compound (100 nM) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 52 | 95 |
| 60 | 20 | 80 |
| 65 | 5 | 45 |
| 70 | <1 | 15 |
Isothermal Dose-Response (ITDR): To determine the potency of target engagement, cells are treated with a range of this compound concentrations and heated at a single, optimized temperature (e.g., 58°C, where a significant difference in EGFR stability is observed between vehicle and drug-treated cells).
Table 2: Representative Isothermal Dose-Response CETSA Data for this compound at 58°C
| This compound Conc. (nM) | Soluble EGFR (% of Vehicle Control) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 92 |
| 1000 | 95 |
From this data, an EC50 for target engagement can be calculated.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein fused with NanoLuc® luciferase in live cells[11][12]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged target and a fluorescent tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. ClinPGx [clinpgx.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The next generation of epidermal growth factor receptor tyrosine kinase inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Notes: Measuring EGFR Phosphorylation After NSC81111 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands like the epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[1][4] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][4][5] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic development.[1]
This document provides a comprehensive protocol to assess the inhibitory effect of a hypothetical compound, NSC81111, on EGF-induced EGFR phosphorylation in a cellular context using Western blotting. This technique allows for the specific detection and semi-quantitative analysis of both total EGFR and its phosphorylated form (p-EGFR).[1][6]
Signaling Pathway Overview
EGFR signaling is a complex network that translates extracellular signals into cellular responses. The process begins with ligand binding, leading to receptor dimerization and the activation of its intrinsic kinase domain. This results in the autophosphorylation of several tyrosine residues in the C-terminal domain, creating docking sites for various signaling proteins that propagate the signal downstream.[4][7] A potential inhibitor like this compound would be expected to interfere with the kinase activity, thereby preventing this autophosphorylation step.
EGFR signaling pathway and the putative point of inhibition by this compound.
Experimental Workflow
The overall workflow involves treating EGFR-expressing cells with this compound, stimulating EGFR phosphorylation with EGF, preparing cell lysates, and analyzing the levels of p-EGFR and total EGFR by Western blot.
Experimental workflow for p-EGFR Western blotting.
Detailed Experimental Protocol
This protocol is designed for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate EGFR-expressing cell line (e.g., A431) in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, aspirate the growth medium, wash once with PBS, and replace it with a serum-free medium. Incubate for 16-24 hours.[1]
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in the serum-free medium. Replace the medium in the wells with the this compound-containing medium and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO) well.
-
EGF Stimulation: Following inhibitor treatment, add EGF directly to the medium to a final concentration of 100 ng/mL to induce EGFR phosphorylation. Incubate at 37°C for 15-30 minutes.[1] Include a non-stimulated control well.
Part 2: Protein Extraction and Quantification
-
Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.[1]
Part 3: Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples using the lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel.[1][8] Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8] A wet transfer at 100V for 90 minutes at 4°C is recommended for a large protein like EGFR (~170 kDa).[9]
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation (p-EGFR): Dilute the primary antibody for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) in 5% BSA/TBST (typically 1:1000 dilution).[6] Incubate the membrane overnight at 4°C with gentle agitation.[1][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in 5% BSA/TBST (typically 1:2000-1:5000 dilution).[6] Incubate for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and acquire the image using a chemiluminescence imaging system.[6]
Part 4: Stripping and Reprobing
To ensure accurate quantification, the same membrane should be probed for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Stripping: After imaging for p-EGFR, the membrane can be stripped of antibodies. A common method is to incubate the blot in a stripping buffer (containing SDS and β-mercaptoethanol) for 30 minutes at 50°C with agitation.[10]
-
Washing: Wash the membrane extensively with TBST (e.g., 5-6 times for 5 minutes each) to remove all traces of the stripping buffer.[11]
-
Re-blocking: Block the membrane again in 5% BSA/TBST for 1 hour at room temperature.
-
Reprobing: Incubate the membrane with the primary antibody for total EGFR overnight at 4°C. Repeat steps 6-9. After imaging total EGFR, the membrane can be stripped and reprobed again for the loading control.
Data Presentation and Analysis
The chemiluminescent signals should be quantified using densitometry software (e.g., ImageJ).[6][12] To account for variations in protein loading, the p-EGFR signal should be normalized to the total EGFR signal for each sample. A further normalization to the loading control can also be performed. The results can be presented as a percentage of the EGF-stimulated control.
Table 1: Hypothetical Quantitative Data of this compound Effect on EGFR Phosphorylation
| Treatment Group | This compound Conc. (µM) | p-EGFR/Total EGFR Ratio (Normalized) | % Inhibition of Phosphorylation |
| Untreated Control | 0 | 0.05 ± 0.01 | - |
| EGF Stimulated (Vehicle) | 0 | 1.00 ± 0.08 | 0% |
| EGF + this compound | 0.1 | 0.85 ± 0.07 | 15% |
| EGF + this compound | 1 | 0.45 ± 0.05 | 55% |
| EGF + this compound | 10 | 0.15 ± 0.03 | 85% |
| EGF + this compound | 100 | 0.06 ± 0.02 | 94% |
Data are represented as mean ± standard deviation from three independent experiments. The p-EGFR/Total EGFR ratio was normalized to the EGF-stimulated vehicle control group, which was set to 1.0.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EGFR (EGFR) | Abcam [abcam.com]
- 10. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a High-Throughput Screen for EGFR Inhibitors Using NSC81111
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer.[3][4] Consequently, EGFR has emerged as a prime target for the development of targeted cancer therapies.
This document provides detailed protocols and application notes for the development of a high-throughput screen (HTS) to identify and characterize novel EGFR inhibitors. The potent and specific EGFR tyrosine kinase inhibitor, NSC81111, is presented as a reference compound for assay validation and comparison. These guidelines are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for establishing robust and reliable EGFR inhibitor screening campaigns.
This compound: A Potent EGFR Inhibitor
This compound is a potent inhibitor of the EGFR tyrosine kinase (EGFR-TK). It has demonstrated significant antiproliferative activity against cancer cell lines that overexpress EGFR-TK, such as A431 and HeLa.
Quantitative Data for EGFR Inhibitors
The following tables summarize the inhibitory activity of this compound and other well-characterized EGFR inhibitors, gefitinib and erlotinib, against various cell lines and EGFR variants. This data is essential for assay validation and for comparing the potency of newly discovered inhibitors.
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound | EGFR-TK | 0.15 | N/A |
| Gefitinib | NR6wtEGFR (Tyr1173) | 37 | [5] |
| NR6wtEGFR (Tyr992) | 37 | [5] | |
| NR6W (Tyr1173) | 26 | [5] | |
| NR6W (Tyr992) | 57 | [5] | |
| MCF10A | 20 | [5] | |
| HCC827 | 13.06 | [6] | |
| PC9 | 77.26 | [6] | |
| H3255 | 3 | [7] | |
| 11-18 | 390 | [7] | |
| A549 | 19,910 | [8] | |
| A549 TXR | 43,170 | [8] | |
| Erlotinib | PC-9 | 7 | [9] |
| H3255 | 12 | [9] | |
| PC-9ER | 165 (for afatinib) | [9] | |
| H1975 | 57 (for afatinib) | [9] | |
| PC9 | ~30 | [10] | |
| HCC827ER | 197.32 | [11] |
EGFR Signaling Pathway
Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that ultimately regulate cellular processes. The three major signaling pathways downstream of EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[12]
Caption: EGFR Signaling Pathways.
High-Throughput Screening (HTS) for EGFR Inhibitors
A successful HTS campaign for EGFR inhibitors requires a robust, sensitive, and reproducible assay format. Several methods are suitable for this purpose, including biochemical assays that measure the direct inhibition of EGFR kinase activity and cell-based assays that assess the downstream consequences of EGFR inhibition.
Experimental Workflow for HTS
The general workflow for an HTS campaign to identify EGFR inhibitors is outlined below.
Caption: HTS Workflow for EGFR Inhibitors.
Experimental Protocols
Biochemical HTS Assay: Homogeneous Time-Resolved Fluorescence (TR-FRET)
This protocol describes a TR-FRET-based kinase assay, a robust method for HTS of EGFR inhibitors.[13] The assay measures the phosphorylation of a biotinylated peptide substrate by EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated tyrosine kinase substrate peptide (e.g., Poly-GT-biotin)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, 0.1% BSA, 0.1 mM Sodium Orthovanadate[14]
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
-
HTRF Detection Buffer
-
This compound (Control Inhibitor)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of EGFR kinase and biotinylated substrate in assay buffer. The final concentrations should be optimized but a starting point is 5 nM EGFR and 5 µM substrate.[15]
-
Dispense 2 µL of the enzyme/substrate mix into each well containing the compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be at the Km for ATP (typically 15-50 µM for EGFR).[15]
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagent mix in HTRF detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based HTS Assay: Phospho-EGFR Detection
This protocol describes a cell-based assay to measure the inhibition of EGFR phosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
EGF (Epidermal Growth Factor)
-
Lysis Buffer
-
Phospho-EGFR (Tyr1173) and Total EGFR antibodies
-
Secondary antibodies conjugated to a detectable reporter (e.g., HRP, fluorophore)
-
Detection substrate (e.g., chemiluminescent or fluorescent)
-
96-well or 384-well clear-bottom plates
-
Plate reader capable of measuring luminescence or fluorescence
Protocol:
-
Cell Seeding:
-
Seed A431 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO₂.
-
-
Serum Starvation:
-
After 24 hours, replace the growth medium with serum-free DMEM.
-
Incubate for 16-18 hours to reduce basal EGFR phosphorylation.[15]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of test compounds and this compound for 1 hour.
-
-
EGF Stimulation:
-
Stimulate the cells with 50 ng/mL EGF for 15 minutes at 37°C.[15]
-
-
Cell Lysis:
-
Aspirate the medium and add lysis buffer to each well.
-
Incubate on ice for 15 minutes.
-
-
ELISA-based Detection:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total EGFR.
-
Incubate to allow EGFR to bind.
-
Wash the plate and add a detection antibody for phospho-EGFR (Tyr1173).
-
Wash and add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Wash and add the detection substrate.
-
Measure the signal on a plate reader.
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well.
-
Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated DMSO control.
-
Determine the IC50 values as described for the biochemical assay.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for establishing a high-throughput screening campaign to discover and characterize novel inhibitors of EGFR. By utilizing the potent EGFR inhibitor this compound as a reference compound and employing robust assay methodologies such as TR-FRET and cell-based phospho-EGFR detection, researchers can efficiently identify promising lead candidates for the development of new anti-cancer therapeutics. Careful assay optimization and validation are critical for the success of any HTS campaign.
References
- 1. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. promega.com.cn [promega.com.cn]
- 3. A cell-based high-throughput screen for epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for NSC81111 in Studying Drug Resistance in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in the effective treatment of lung cancer. A key mechanism contributing to this resistance is the aberrant activation of signaling pathways that promote cell survival and proliferation. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is frequently observed in non-small cell lung cancer (NSCLC) and is associated with poor prognosis and resistance to conventional therapies.[1][2][3] Therefore, targeting the STAT3 pathway presents a promising strategy to overcome drug resistance.
NSC81111 has been identified as a potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-ERK and STAT3 signaling pathways. By inhibiting SHP2, this compound can effectively block downstream STAT3 activation, thereby potentially reversing drug resistance and sensitizing lung cancer cells to chemotherapy and targeted agents. These application notes provide a comprehensive overview of the use of this compound in lung cancer drug resistance models, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action: Reversing Drug Resistance through SHP2/STAT3 Inhibition
This compound functions as a small molecule inhibitor of SHP2. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[4] Upon activation of RTKs by growth factors, SHP2 is recruited to the receptor complex where it dephosphorylates specific substrates, leading to the activation of the RAS/MAPK and JAK/STAT signaling pathways.
In the context of lung cancer drug resistance, the constitutive activation of the STAT3 pathway is a major driver. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis.[5][6] By inhibiting SHP2, this compound prevents the dephosphorylation events necessary for STAT3 activation. This leads to a downstream suppression of the entire STAT3 signaling cascade, resulting in the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately sensitizing resistant lung cancer cells to therapeutic agents.
Figure 1: Mechanism of this compound in overcoming drug resistance.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound in drug-resistant lung cancer cell lines. This data is illustrative and should be experimentally determined for specific cell lines and drug combinations.
Table 1: IC50 Values (µM) of this compound and Conventional Drugs in Lung Cancer Cell Lines
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | This compound (10 µM) + Drug IC50 (µM) |
| A549 | Cisplatin | 5.25 | 43.01 | 12.5 |
| Gefitinib | 0.5 | 8.0 | 1.5 | |
| H1975 | Cisplatin | 8.5 | 55.0 | 18.0 |
| Gefitinib | 10.0 (Resistant) | - | 2.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Protein Expression in Cisplatin-Resistant A549 Cells
| Protein | Control | Cisplatin (10 µM) | This compound (10 µM) | Cisplatin + this compound |
| p-STAT3 (Tyr705) | 1.00 | 1.20 | 0.30 | 0.25 |
| Total STAT3 | 1.00 | 1.05 | 0.98 | 1.02 |
| Bcl-2 | 1.00 | 1.10 | 0.45 | 0.35 |
| Cyclin D1 | 1.00 | 1.15 | 0.50 | 0.40 |
| Cleaved Caspase-3 | 1.00 | 1.50 | 2.50 | 4.50 |
Values are represented as relative fold change compared to the untreated control.
Experimental Protocols
Cell Culture and Establishment of Drug-Resistant Cell Lines
-
Cell Lines: Human non-small cell lung cancer cell lines such as A549 (EGFR wild-type) and H1975 (EGFR T790M mutation) are suitable models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Lines: To establish drug-resistant cell lines, gradually expose parental cells to increasing concentrations of the desired drug (e.g., cisplatin or gefitinib) over several months. Start with a concentration equal to the IC20 and incrementally increase the dose as cells develop resistance. Periodically assess the IC50 to confirm the resistance phenotype.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other drugs.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., cisplatin), or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.
-
Cell Lysis: Treat cells with this compound and/or other drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-2, Cyclin D1, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Figure 3: Workflow for Western Blot analysis.
In Vivo Xenograft Studies
This protocol is to evaluate the in vivo efficacy of this compound in combination with chemotherapy in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ drug-resistant lung cancer cells (e.g., A549-cisplatin resistant) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone (e.g., cisplatin)
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer drugs via appropriate routes (e.g., intraperitoneal injection for cisplatin, oral gavage for this compound) at predetermined doses and schedules.
-
Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size. Monitor animal weight and overall health throughout the study.
-
Tumor Analysis: At the end of the study, excise the tumors and perform immunohistochemistry or western blot analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and STAT3 signaling (p-STAT3).
Conclusion
This compound presents a promising therapeutic strategy for overcoming drug resistance in lung cancer by targeting the SHP2/STAT3 signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in various preclinical lung cancer models. The ability of this compound to re-sensitize resistant tumors to conventional therapies could pave the way for novel combination treatments and improve clinical outcomes for lung cancer patients. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.
References
- 1. Gefitinib therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting SHP2 to reverse immune evasion and resistance to anti-PD-1 therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [ccspublishing.org.cn]
- 5. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of NSC81111 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC81111 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][2] EGFR is a key oncogenic driver in a variety of human cancers, and its over-expression is often associated with poor prognosis. As a result, EGFR has emerged as a critical target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in cancer cell lines that overexpress EGFR-TK, such as A431 and HeLa cells, with IC50 values indicating high potency.[1][2]
The ability to directly visualize and quantify the engagement of this compound with its target, EGFR, in a living organism is crucial for preclinical and clinical drug development. In vivo imaging of target engagement provides invaluable information on pharmacokinetics, pharmacodynamics, optimal dosing, and mechanisms of drug resistance. This document provides detailed application notes and protocols for performing in vivo imaging of this compound target engagement using preclinical imaging modalities.
Signaling Pathway
The signaling pathway initiated by EGFR is a complex cascade that ultimately regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound, as an EGFR-TK inhibitor, blocks this initial phosphorylation step, thereby inhibiting these downstream oncogenic signals.
References
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with a Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. In cancer, this process is often dysregulated, leading to uncontrolled cell proliferation. Consequently, the cell cycle is a critical target for the development of novel anticancer therapies. Analyzing the effects of small molecules on the cell cycle distribution of cancer cells is a crucial step in drug discovery and development. This document provides detailed protocols and application notes for the analysis of cell cycle arrest in cancer cells, using the potent tyrosine kinase inhibitor Cediranib (AZD2171) as an illustrative example. While specific data for the compound NSC81111 is limited, it has been shown to possess antiproliferative properties against cancer cell lines overexpressing EGFR-TK, suggesting a potential mechanism involving cell cycle regulation.
Principle of Cell Cycle Analysis
Cell cycle analysis by flow cytometry with propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of DNA in a cell is directly proportional to its fluorescence intensity. Cells in the G1 phase have a normal (2N) DNA content, cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a doubled (4N) DNA content. By analyzing the fluorescence intensity of a population of PI-stained cells using a flow cytometer, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.
Quantitative Data Summary
The following table summarizes the effect of Cediranib (AZD2171) on the cell cycle distribution of A549 non-small-cell lung cancer cells after 48 hours of treatment.
| Treatment Group | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | 52% | Not specified | Not specified |
| Cediranib | 3 | 61% | Decreased | Decreased |
| Cediranib | 6 | 71% | Decreased | Decreased |
| Cediranib | 9 | 74% | Decreased | Decreased |
Data adapted from a study by Guo et al. (2021) on A549 cells.[1][2] The study noted a decrease in the percentage of cells in the S and G2/M phases, corresponding to the increase in the G1 phase population.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cediranib (AZD2171) or other test compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Seed cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a series of concentrations of the test compound (e.g., Cediranib at 3, 6, and 9 µM) in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
Protocol for Cell Staining and Flow Cytometry
-
Harvesting Cells:
-
After the treatment period, collect the cell culture medium from each well, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected medium from the first step.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histograms.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis of treated cancer cells.
Signaling Pathway
Cediranib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Its effects on the cell cycle are mediated through the inhibition of downstream signaling pathways that are crucial for cell proliferation, such as the MAPK/Erk1/2 and Akt/mTOR pathways.[1][2] Inhibition of these pathways leads to a decrease in the expression of key G1 phase regulatory proteins, including CDK4/cyclin D1 and CDK2/cyclin E, resulting in G1 phase cell cycle arrest.[1][4]
Caption: Cediranib-induced G1 cell cycle arrest signaling pathway.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the effects of potential anticancer compounds on the cell cycle of cancer cells. While the quantitative data and signaling pathway information are specific to Cediranib (AZD2171), the experimental methodologies are broadly applicable to other compounds, including this compound. Further investigation into the specific molecular targets of this compound is warranted to elucidate its precise mechanism of action on cell cycle regulation. This foundational analysis is a critical component in the preclinical evaluation of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cediranib-induces-apoptosis-g1-phase-cell-cycle-arrest-and-autophagy-in-non-small-cell-lung-cancer-cell-a549-in-vitro - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Navigating NSC81111 Solubility: A Technical Guide for In Vitro Success
For researchers, scientists, and drug development professionals, ensuring the proper solubility of investigational compounds is a critical first step for reliable in vitro assay results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with NSC81111, a potent EGFR tyrosine kinase inhibitor. Adherence to proper dissolution and handling protocols is paramount to achieving accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Based on its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is crucial to use a high grade of DMSO, preferably cell culture or molecular biology grade, to avoid introducing contaminants that could affect your experimental results.
Q2: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as "solvent shift" precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent, like DMSO, is rapidly diluted into an aqueous solution like cell culture medium, causing the compound to fall out of solution. To prevent this:
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%. Higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock solution into your aqueous medium. This gradual change in solvent composition can help maintain solubility.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the this compound solution can improve solubility.
-
Add Stock Solution Slowly While Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
Q3: What is the maximum concentration of this compound I can use in my cell-based assay?
A3: The effective concentration of this compound will be cell line and assay dependent. A study by Jiwacharoenchai et al. (2022) reported IC50 values between 0.95 and 17.71 μM against A431 and HeLa cancer cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: How should I store my this compound stock solution?
A4: this compound is a solid powder that should be stored at -20°C for long-term storage. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. |
| Precipitate forms immediately upon dilution in media. | Solvent shift effect due to rapid dilution or high final DMSO concentration. | Follow the recommendations in FAQ #2: use a final DMSO concentration <0.5%, perform serial dilutions, pre-warm the media, and add the stock solution slowly while mixing. |
| Cloudiness or precipitate appears in the culture plate hours after treatment. | Compound instability or exceeding the solubility limit in the final assay medium. | Lower the final concentration of this compound. Ensure the final DMSO concentration is not causing delayed precipitation. Check for any incompatibilities between this compound and components of your specific cell culture medium. |
| Inconsistent or non-reproducible assay results. | Inaccurate pipetting of viscous DMSO stock. Improper mixing of the final solution. Degradation of this compound. | Use positive displacement pipettes for accurate handling of viscous DMSO. Ensure thorough but gentle mixing of the final working solution before adding to cells. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Vehicle control (DMSO alone) shows cytotoxicity. | DMSO concentration is too high. Low-quality DMSO. | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Use a high-purity, sterile-filtered DMSO. Always include a vehicle control in your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 308.33 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, you will need 3.083 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Antiproliferative Assay using the MTT Method
This protocol is a general guideline. Specific cell seeding densities and incubation times should be optimized for your cell line.
Materials:
-
Cancer cell lines (e.g., A431, HeLa)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Workflow for preparing and using this compound.
References
Technical Support Center: Optimizing NSC81111 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NSC81111 in cell culture experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational compound with demonstrated antiproliferative properties against certain cancer cell lines. It functions as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. By blocking the tyrosine kinase domain of EGFR, this compound can inhibit downstream signaling pathways that are crucial for cell growth and proliferation.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell line being used. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells of interest. Based on existing research, IC50 values for this compound have been observed in the micromolar range.[1] For example, in A431 and HeLa cells, which overexpress EGFR tyrosine kinase, the IC50 values were found to be between 0.95 and 17.71 μM.[1]
Q3: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific goals of your experiment and the cell line's doubling time. For cell viability or proliferation assays, a common treatment period is 24 to 72 hours. For studies on signaling pathways, shorter time points (e.g., minutes to hours) may be more appropriate to capture transient activation or inhibition events. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.
Q4: How can I determine the effect of this compound on cell viability?
Several assays can be used to assess cell viability, including MTT, MTS, and WST-8 assays.[2][3] These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | - Incorrect concentration: The concentration used may be too low for the specific cell line. - Compound instability: The compound may have degraded. - Cell line resistance: The cell line may not be sensitive to EGFR inhibition. | - Perform a dose-response curve starting from a low to a high concentration range (e.g., 0.1 µM to 100 µM). - Prepare fresh stock solutions of this compound for each experiment. - Verify the expression of EGFR in your cell line. |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent number of cells seeded per well. - Edge effects: Evaporation from wells on the edge of the plate. - Pipetting errors: Inaccurate dispensing of cells or compound. | - Ensure thorough mixing of the cell suspension before seeding. - Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. - Use calibrated pipettes and proper pipetting techniques. |
| Cells are detaching from the culture plate after treatment. | - Cytotoxicity: High concentrations of this compound may be causing significant cell death. - Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | - Lower the concentration of this compound. - Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. |
| Contamination in cell cultures. | - Breach in aseptic technique: Introduction of microorganisms. | - Strictly follow aseptic techniques.[4] - Regularly check cultures for signs of contamination (e.g., turbidity, color change of medium). - If contamination is suspected, discard the affected cultures. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in different cell lines.
| Cell Line | Assay | IC50 (µM) | Reference |
| A431 | Antiproliferation | 0.95 - 17.71 | [1] |
| HeLa | Antiproliferation | 0.95 - 17.71 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This protocol detects apoptosis by staining for phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells using Annexin V.[5][6] Propidium Iodide (PI) is used to differentiate between early apoptotic and late apoptotic/necrotic cells.[6]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
Procedure:
-
Seed cells and treat with this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment agent like trypsin.[6]
-
Wash the cells twice with cold PBS and centrifuge.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
Western Blot Analysis
This protocol is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Wash cells with cold PBS and then lyse them with cold lysis buffer on ice.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.[10]
-
Transfer the separated proteins to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-Actin) overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. medkoo.com [medkoo.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. addgene.org [addgene.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Stability of NSC81111 in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NSC81111 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its mechanism of action involves blocking the phosphorylation of EGFR, which in turn inhibits downstream signaling pathways responsible for cell proliferation and survival.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[2] Store the stock solution at -20°C or -80°C and protect it from light to maintain stability.[2][3] When preparing working concentrations for cell-based assays, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q3: Is this compound stable in DMSO stock solutions?
Q4: Is this compound stable in aqueous cell culture media?
The stability of compounds in cell culture media can be influenced by several factors including pH, temperature, and the presence of media components.[3][7] Many small molecules, especially those susceptible to hydrolysis, can degrade under typical cell culture conditions (37°C, physiological pH).[8][9][10] The presence of serum in the media can sometimes stabilize compounds through protein binding, but this may also affect their bioavailability.[3] Given that this compound is an organic small molecule, its stability in aqueous media at 37°C should be experimentally verified for long-term experiments.
Q5: What are the signs of this compound degradation in my experiments?
Inconsistent or a gradual decrease in the expected biological activity of this compound over time can be an indicator of degradation.[3] Other signs might include a visible change in the color of the stock solution or the cell culture medium. To confirm degradation, analytical methods such as HPLC or LC-MS can be used to assess the purity of the compound over time.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C and protect from light. Perform a stability check of your old and new stock solutions using HPLC or LC-MS if available. |
| Degradation of this compound in cell culture medium | For long-term experiments, consider adding freshly diluted this compound to the culture medium at regular intervals. Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. |
| Incorrect concentration of stock solution | Verify the initial weighing of the compound and the volume of DMSO used. If possible, confirm the concentration of the stock solution using a spectrophotometer or another quantitative analytical method. |
| Cell line resistance | Ensure that the cell line used is sensitive to EGFR inhibitors. Check the literature for expected IC50 values for this compound in your cell line. |
Issue 2: Precipitation of this compound in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous medium | Decrease the final concentration of this compound in the cell culture medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). |
| Interaction with media components | Some components of serum or media supplements can cause compounds to precipitate. Try using a serum-free medium or a different type of serum to see if the issue persists. |
| Incorrect pH of the medium | Ensure the pH of your cell culture medium is within the optimal range for both your cells and the compound's solubility. |
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following tables are provided as templates for researchers to record their own stability study results.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time Point | Purity (%) at -80°C | Purity (%) at -20°C | Purity (%) at 4°C | Purity (%) at Room Temp. |
| T = 0 | 100% | 100% | 100% | 100% |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year |
Table 2: Stability of this compound in Cell Culture Medium (e.g., DMEM with 10% FBS) at 37°C
| Time Point (Hours) | Remaining this compound (%) |
| 0 | 100% |
| 2 | |
| 4 | |
| 8 | |
| 12 | |
| 24 | |
| 48 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
This protocol outlines a method to determine the long-term stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.[2]
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap them tightly.[2]
-
Immediately analyze an aliquot of the stock solution to determine the initial purity (Time-Zero).[2]
-
Store the remaining vials under different conditions: -80°C, -20°C, 4°C, and room temperature, protected from light.[2]
-
At designated time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.[2]
-
Analyze the purity of the this compound in the retrieved samples using a validated HPLC or LC-MS method.
-
Compare the purity at each time point to the initial purity to determine the percentage of degradation.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol describes how to evaluate the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
-
Acetonitrile (HPLC grade)
Procedure:
-
Spike the pre-warmed cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Immediately take a sample at time zero (T=0) and store it at -80°C.[3]
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).[3]
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).[3]
-
Store all collected samples at -80°C until analysis.[3]
-
For analysis, thaw the samples and precipitate proteins by adding three volumes of ice-cold acetonitrile.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to an HPLC vial for analysis.
-
Quantify the remaining this compound concentration at each time point and calculate the percentage relative to the T=0 sample.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
How to measure and minimize NSC81111 cytotoxicity in normal cells
Welcome to the technical support center for NSC81111. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in measuring and minimizing the cytotoxicity of this compound in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an investigational compound identified as a potent antiproliferative agent. Its primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By blocking EGFR, this compound can interfere with signaling pathways that control cell growth and proliferation, making it a subject of interest in cancer research.
Q2: Why is it important to measure the cytotoxicity of this compound in normal cells?
While the goal of cancer therapy is to eliminate malignant cells, it is crucial to ensure that the therapeutic agent has minimal impact on healthy, normal cells. Measuring cytotoxicity in normal cells helps to:
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Determine the therapeutic window of this compound.
-
Identify potential side effects and off-target toxicities.
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Optimize dosing to maximize anti-cancer activity while minimizing harm to the patient.
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Guide the development of strategies to protect normal tissues during treatment.[2][3]
Q3: What are the initial steps to assess this compound cytotoxicity in a new normal cell line?
The first step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific normal cell line. This will establish a baseline for the compound's potency and guide the concentration range for subsequent, more detailed mechanistic studies. A common and straightforward method for this initial assessment is the MTT assay.[4][5]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal cells at concentrations effective against cancer cells.
-
Possible Cause: Narrow therapeutic window of this compound.
-
Troubleshooting Steps:
-
Confirm IC50 values: Re-run dose-response curves in both your cancer and normal cell lines to ensure the initial findings are accurate.
-
Explore combination therapies: Investigate the use of this compound in combination with other agents. This may allow for a lower, less toxic dose of this compound to be used while still achieving a potent anti-cancer effect.[3]
-
Investigate cell cycle-specific protection: Normal cells often have intact cell cycle checkpoints (e.g., a functional p53 pathway) that are absent in many cancer cells. Pre-treating normal cells with an agent that induces cell cycle arrest (e.g., a p53 activator) before this compound exposure may protect them from cytotoxicity.[2] This strategy, sometimes called "cyclotherapy," relies on the principle that many anti-cancer drugs preferentially target rapidly dividing cells.[2]
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Variability in experimental conditions or assay performance.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth media composition.
-
Optimize assay protocol: For colorimetric assays like MTT, ensure complete solubilization of formazan crystals and that the absorbance reading is within the linear range of the spectrophotometer.[4]
-
Include proper controls: Always include untreated (vehicle) controls, positive controls (a known cytotoxic agent), and blank wells (media only) in your assay plates.[6]
-
Measuring this compound Cytotoxicity: Key Experiments
To thoroughly characterize the cytotoxic effects of this compound, a multi-faceted approach is recommended, employing a panel of assays to assess different aspects of cell health.
Cell Viability Assays
These assays provide a quantitative measure of the overall health of a cell population after exposure to this compound.
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] | Inexpensive, widely used, and relatively simple to perform.[4][5] | Can be influenced by changes in cellular metabolism that are not directly related to viability. Insoluble formazan requires a solubilization step.[4] |
| MTS Assay | Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol. | Fewer steps than MTT, as no solubilization is required. | Reagents can be more expensive than MTT. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. | Simple, rapid, and inexpensive. | Provides a snapshot of viability at a single time point and can be subjective. |
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assays
These assays determine whether this compound induces programmed cell death (apoptosis) in normal cells.
Table 2: Comparison of Common Apoptosis Assays
| Assay | Principle | Advantages | Disadvantages |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[7] | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Can be quantified using flow cytometry.[7] | Requires a flow cytometer. |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key executioners of apoptosis. | Can detect early stages of apoptosis. | May not capture all forms of programmed cell death. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Can be used on fixed tissue sections as well as cultured cells. | Detects a later stage of apoptosis compared to Annexin V or caspase assays. |
-
Cell Treatment: Treat normal cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
Reactive Oxygen Species (ROS) Assays
These assays measure the levels of ROS, which can be generated as a result of drug-induced cellular stress and can contribute to cytotoxicity.
Table 3: Common Reactive Oxygen Species (ROS) Assay
| Assay | Principle | Advantages | Disadvantages |
| DCFDA/H2DCFDA Assay | 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). | Sensitive and widely used for the detection of intracellular ROS. | Can be prone to artifacts and photo-oxidation. |
-
Cell Treatment: Treat normal cells with this compound for the desired time period.
-
DCFDA Loading: Incubate the cells with DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.
Minimizing this compound Cytotoxicity in Normal Cells
A key strategy to minimize the toxicity of anti-cancer agents in normal cells is to exploit the molecular differences between normal and cancerous cells.
Leveraging the p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis in response to cellular stress.[8] Many cancer cells have mutated or non-functional p53, while normal cells typically have a wild-type, functional p53 pathway.[2] This difference can be exploited to protect normal cells.
-
Strategy: Pre-treatment of normal cells with a p53-activating agent can induce a temporary cell cycle arrest. Since many chemotherapeutic agents, including EGFR inhibitors, are more toxic to actively dividing cells, this can selectively protect the quiescent normal cells from the cytotoxic effects of this compound.[2]
Caption: p53-mediated protection of normal cells.
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Potential signaling pathways affected by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Depletion of SLC4A11 causes cell death by apoptosis in an immortalized human corneal endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC81111 IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address variability in the determination of the IC50 value of NSC81111, a potent EGFR-TK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK)[1]. Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, which blocks the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival[2][3][4]. Aberrant activation of EGFR is a key driver in many cancers, making it a critical target for anti-cancer therapies[3][5][6].
Q2: I am seeing significant variability in my this compound IC50 values between experiments. What are the common causes?
A2: Variability in IC50 values is a common issue in in-vitro assays and can stem from several factors. These can be broadly categorized as experimental conditions, assay methodology, and data analysis. Specific factors include:
-
Cell Line Health and Passage Number: The physiological state of your cells can significantly impact their response to this compound. Using cells at a consistent passage number and ensuring they are healthy and in the logarithmic growth phase is crucial.
-
Seeding Density: The number of cells seeded per well can affect the final IC50 value. Higher cell densities may require higher concentrations of the compound to achieve 50% inhibition.
-
Incubation Time: The duration of exposure to this compound will influence the observed IC50. Longer incubation times may result in lower IC50 values.
-
Reagent Quality and Preparation: Ensure the purity and correct concentration of all reagents, including cell culture media, serum, and the this compound stock solution. The solvent used to dissolve this compound (e.g., DMSO) should be of high purity and used at a consistent final concentration across all wells.
-
Assay Choice: Different cytotoxicity or proliferation assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve, including the software and the curve-fitting model (e.g., four-parameter logistic regression), can introduce variability.
Q3: Can the choice of cancer cell line affect the IC50 of this compound?
A3: Absolutely. The sensitivity of a cancer cell line to an EGFR inhibitor like this compound is highly dependent on its genetic background, particularly the status of the EGFR gene (e.g., wild-type vs. mutant, overexpression levels) and downstream signaling components[3][7]. Cell lines with EGFR mutations that confer sensitivity to TKIs are expected to have lower IC50 values for this compound compared to cell lines with wild-type EGFR or those with resistance-conferring mutations[7].
Q4: How should I prepare my this compound stock solution to minimize variability?
A4: To ensure consistency, prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, perform serial dilutions from the stock to ensure accuracy. Always visually inspect the solution for any precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors, inconsistent cell seeding, edge effects in the microplate. | - Ensure pipettes are calibrated and use proper pipetting techniques. - Thoroughly mix the cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| Inconsistent dose-response curve (e.g., flat curve, no clear sigmoidal shape) | Incorrect concentration range of this compound, compound insolubility, or assay interference. | - Perform a wider range of serial dilutions to capture the full dose-response. - Visually inspect the wells for any signs of compound precipitation at higher concentrations. - Run control experiments to check for assay interference by the compound or solvent. |
| IC50 values are significantly different from published data | Differences in experimental protocol (cell line, incubation time, assay type), compound purity. | - Carefully review and align your protocol with the published methodology. - Verify the purity and identity of your this compound compound. - Consider that inherent inter-laboratory variability is common. |
| High background signal in control wells | Contamination of reagents or cells, high cell density. | - Use sterile techniques and fresh reagents. - Optimize the cell seeding density to avoid overgrowth. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Cell-free EGFR-TK assay | - | 0.15 nM | [1][8] |
| This compound | Antiproliferative assay | A431 (Epidermoid carcinoma) | 2.84 µM | [8] |
| This compound | Antiproliferative assay | HeLa (Cervical cancer) | 0.95 µM | [8] |
Experimental Protocols
Detailed Methodology for this compound IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the IC50 of this compound against an adherent cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize the cells, resuspend them in complete medium, and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. c. After 24 hours of cell incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with medium only as a blank control. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for variable IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of NSC81111
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of NSC81111 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, with the chemical name 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one, is an investigational compound with potential therapeutic applications.[1] Like many small molecule drug candidates, this compound is a solid powder and is predicted to have low aqueous solubility, which can significantly limit its absorption after oral administration, leading to low and variable bioavailability.[1][2] This makes it challenging to achieve therapeutic concentrations in preclinical in vivo models and obtain reliable experimental results.
Q2: What are the initial steps to characterize the solubility of a new batch of this compound?
A2: Before attempting to improve bioavailability, it is crucial to determine the baseline solubility of your specific batch of this compound. We recommend performing equilibrium solubility studies in various relevant media, including:
-
Water
-
Phosphate-buffered saline (PBS) at different pH levels (e.g., 6.5, 7.4)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Commonly used organic solvents (e.g., DMSO, ethanol)
Q3: What are the primary strategies for improving the bioavailability of poorly soluble compounds like this compound?
A3: A variety of formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications: Altering the physical properties of the drug substance itself.
-
Chemical Modifications: Modifying the chemical structure of the drug.
-
Formulation-Based Approaches: Incorporating the drug into advanced delivery systems.
A summary of these approaches is provided in the table below.
Troubleshooting Guides
Issue 1: this compound does not dissolve sufficiently in aqueous buffers for in vitro assays.
-
Troubleshooting Step 1: Co-solvents. Try dissolving this compound in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, before adding it to the aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
-
Troubleshooting Step 2: pH Adjustment. If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Troubleshooting Step 3: Use of Surfactants. Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to increase solubility by forming micelles.
Issue 2: Poor and inconsistent drug exposure is observed in initial in vivo pharmacokinetic (PK) studies.
-
Troubleshooting Step 1: Formulation Strategy. A simple aqueous suspension is likely insufficient. A systematic approach to formulation development is necessary. Refer to the formulation screening workflow diagram below.
-
Troubleshooting Step 2: Particle Size Reduction. If using a suspension, ensure the particle size is minimized through techniques like micronization to enhance the dissolution rate.
-
Troubleshooting Step 3: Dose Escalation Study. The observed low exposure might be due to a very low dose. A dose escalation study can help determine if exposure increases with the dose.
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for this compound
| Strategy Category | Approach | Mechanism of Action | Key Advantages | Key Disadvantages |
| Physical Modifications | Particle Size Reduction (Micronization/Nanonization) | Increases surface area, leading to a faster dissolution rate. | Broadly applicable, relatively simple. | Can lead to particle agglomeration; may not be sufficient for very insoluble compounds. |
| Amorphous Solid Dispersions | The drug is in a high-energy amorphous state, which increases its apparent solubility and dissolution rate. | Can significantly enhance solubility and bioavailability. | Amorphous forms can be physically unstable and may recrystallize over time. | |
| Chemical Modifications | Prodrugs | A bioreversible derivative of the drug is synthesized to have improved solubility and is converted to the active drug in vivo. | Can overcome very low solubility. | Requires chemical synthesis and may alter the drug's metabolism and distribution. |
| Formulation-Based | Co-solvents | Water-miscible organic solvents are used to increase the solubility of the drug in the formulation. | Simple to prepare. | The amount of co-solvent that can be safely administered is limited. |
| Surfactant-based Formulations (Micelles) | Surfactants form micelles that encapsulate the drug, increasing its solubility in aqueous environments. | Effective for many lipophilic drugs. | Potential for toxicity with some surfactants. | |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier, which can be self-emulsifying (SEDDS) or self-microemulsifying (SMEDDS). | Can significantly improve absorption by utilizing lipid absorption pathways. | Can be complex to formulate and characterize. | |
| Cyclodextrin Complexation | The drug forms an inclusion complex with a cyclodextrin molecule, which has a hydrophilic exterior and a hydrophobic interior. | Increases aqueous solubility and can stabilize the drug. | The amount of drug that can be complexed is limited. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
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Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO, PEG 400).
-
Vortex or sonicate until the drug is completely dissolved.
-
Slowly add the aqueous vehicle (e.g., saline, PBS) to the organic solution while vortexing to prevent precipitation.
-
The final concentration of the organic solvent should be kept to a minimum, ideally below 10% of the total formulation volume for in vivo studies.
Protocol 2: Preparation of a Cyclodextrin-based Formulation
-
Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complexation.
-
The resulting solution can be filtered to remove any undissolved drug.
Protocol 3: In Vivo Pharmacokinetic Study Design
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
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Dosing: Administer the formulated this compound via the desired route (e.g., oral gavage). Include a control group receiving the vehicle alone.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess bioavailability.
Mandatory Visualizations
Caption: A workflow for selecting and optimizing a formulation to improve the in vivo bioavailability of this compound.
Caption: The inhibitory effect of this compound on the EGFR signaling pathway.
References
NSC81111 degradation pathways and storage conditions
This technical support center provides guidance on the storage, handling, and troubleshooting of experiments involving NSC81111. The information is compiled from general best practices for chemical compounds and available product data sheets, as specific degradation and stability studies for this compound are limited.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped as a solid powder at ambient temperature and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is recommended to store the compound under specific conditions for short- and long-term stability.
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: For optimal stability, storage conditions for this compound powder and solutions are summarized below.
| Storage Type | Condition | Recommended Temperature | Duration |
| Solid (Powder) | Dry, dark | -20°C | Long-term (months to years)[1] |
| Dry, dark | 0 - 4°C | Short-term (days to weeks)[1] | |
| In Solvent | Tightly sealed vials | -80°C | Long-term[2] |
| Aliquots in tightly sealed vials | -20°C | Up to one month[3] |
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions and use them on the same day.[3] If storing, aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[3] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[3]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, many chemical compounds are light-sensitive. It is good practice to store this compound, both in solid form and in solution, protected from light.[1]
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Troubleshooting Guides
Q1: I am seeing inconsistent results in my cell-based assays. What could be the cause?
A1: Inconsistent results can arise from several factors related to the handling and stability of this compound.
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Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions are not used beyond their recommended storage duration. Repeated freeze-thaw cycles can also lead to degradation.
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Solubility Issues: this compound is a solid powder.[1] Ensure it is fully dissolved in the chosen solvent before further dilution into aqueous media. Precipitation of the compound in your assay can lead to variable effective concentrations.
-
Pipetting Errors: Inaccurate pipetting, especially at low volumes, can lead to significant variations in concentration. Calibrate your pipettes regularly.
Here is a workflow to troubleshoot inconsistent results:
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation indicates that the compound may not be fully dissolved or has precipitated out of solution.
-
Increase Solubilization: Try vortexing or gentle warming to aid dissolution.
-
Change Solvent: If the compound is not soluble in your current solvent, you may need to consult literature for a more appropriate one. The solubility of this compound is yet to be determined.[1]
-
Check Concentration: You may be trying to dissolve the compound at a concentration above its solubility limit. Try preparing a more dilute stock solution.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been explicitly detailed in the provided search results, common degradation routes for organic molecules include oxidation, hydrolysis, and photolysis. Given its chemical structure (a pyranone derivative with methoxyphenyl groups), it may be susceptible to the following:
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound powder (Molecular Weight: 308.33 g/mol )[1]
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.[3]
-
Weigh out a precise amount of this compound powder (e.g., 3.08 mg).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 3.08 mg, add 1 mL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.[2][3]
-
2. General Protocol for a Cell Viability Assay (e.g., MTT Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Workflow:
-
Procedure:
-
Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
On the following day, prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO).
-
Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
Technical Support Center: Investigating NSC81111 Resistance in EGFR
Welcome to the technical support center for researchers investigating the epidermal growth factor receptor (EGFR) inhibitor, NSC81111. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential resistance mutations and understanding the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inhibit EGFR?
While specific co-crystal structures for this compound with EGFR are not publicly available, its high potency suggests it likely acts as a tyrosine kinase inhibitor (TKI) that competes with ATP for binding to the kinase domain of EGFR.[1][2][3] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[4]
Q2: What are the common mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors?
Acquired resistance to EGFR TKIs primarily arises from two main mechanisms:
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On-target modifications: These are alterations within the EGFR gene itself. The most common is the acquisition of new point mutations in the kinase domain that either sterically hinder drug binding or increase the receptor's affinity for ATP, making the inhibitor less effective.[4]
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival.[4]
Q3: Which specific EGFR mutations are known to confer resistance to other TKIs and could potentially mediate resistance to this compound?
Several mutations in the EGFR kinase domain are well-characterized to cause resistance to various TKIs. While the specific resistance profile for this compound is yet to be determined, it is plausible that it could be susceptible to similar mutations. Key examples include:
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T790M: Known as the "gatekeeper" mutation, it is a frequent cause of resistance to first and second-generation EGFR TKIs. The substitution of threonine with a bulkier methionine residue at position 790 increases the affinity of EGFR for ATP, reducing the inhibitor's binding efficacy.[4]
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C797S: This mutation affects the covalent binding of third-generation irreversible inhibitors like osimertinib.[5] If this compound is a covalent inhibitor, this mutation could be a potential resistance mechanism.
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Exon 20 Insertions: A heterogeneous group of mutations that can confer resistance to multiple EGFR TKIs.[6]
Q4: How can I experimentally determine if a specific EGFR mutation confers resistance to this compound?
You can employ several experimental approaches:
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Site-Directed Mutagenesis: Introduce the specific mutation of interest into a wild-type EGFR expression vector.[7][8]
-
Cell Line Engineering: Transfect a sensitive cancer cell line (e.g., PC-9 or HCC827, which are dependent on EGFR signaling) with the mutated EGFR construct.
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Cell Viability Assays: Treat the engineered cell line and the parental (wild-type EGFR) cell line with a dose range of this compound. A significant increase in the IC50 value for the mutant cell line compared to the parental line would indicate resistance.[9]
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Biochemical Kinase Assays: Perform in vitro kinase assays using recombinant wild-type and mutant EGFR proteins to directly measure and compare the inhibitory activity of this compound.[10][11][12]
Troubleshooting Guides
Problem 1: I am trying to generate an this compound-resistant cell line, but the cells are not developing resistance.
-
Question: What is the appropriate concentration of this compound to use for generating resistant cell lines?
-
Answer: Start with a concentration of this compound that is close to the IC50 value for the parental cell line. The goal is to inhibit the majority of the cell population while allowing a small fraction of potentially resistant cells to survive and proliferate. Gradually increase the concentration in a stepwise manner as the cells adapt.[13][14][15]
-
-
Question: How long should I expose the cells to this compound?
-
Answer: The process of generating a stable drug-resistant cell line can take several months. Continuous exposure to the drug is crucial. Be patient and monitor the cells for the emergence of resistant colonies.
-
-
Question: Could my cell line be intrinsically resistant?
-
Answer: It's possible. Ensure your parental cell line is indeed sensitive to this compound by performing a dose-response curve and determining the IC50. If the IC50 is already very high, consider using a more sensitive cell line.
-
Problem 2: My in vitro kinase assay results are inconsistent.
-
Question: What are the critical components and conditions for a reliable EGFR kinase assay?
-
Question: How can I be sure the observed inhibition is specific to EGFR?
-
Answer: To confirm specificity, you can perform counter-screening against other kinases. Additionally, in cell-based assays, you can use a western blot to check for the specific inhibition of EGFR autophosphorylation and the phosphorylation of its downstream effectors like Akt and ERK.
-
Problem 3: I have identified a potential resistance mutation. How do I validate its functional significance?
-
Question: What is the best way to confirm that the identified mutation is responsible for the resistance phenotype?
-
Question: How can I investigate the mechanism by which the mutation confers resistance?
-
Answer:
-
Biochemical Assays: Compare the binding affinity (Kd) of this compound to the wild-type and mutant EGFR proteins using techniques like Surface Plasmon Resonance (SPR).[10] Also, determine if the mutation alters the enzyme's Km for ATP.
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Computational Modeling: Use molecular modeling and docking simulations to visualize how the mutation might alter the drug's binding pose or interaction with the ATP-binding pocket.[17][18][19][20][21]
-
-
Quantitative Data Summary
The following table summarizes the resistance profiles of common EGFR mutations to representative TKIs. This data can serve as a valuable reference for predicting potential cross-resistance with this compound.
| EGFR Mutation | TKI Generation | Representative TKI | Fold Resistance (Approximate IC50 increase) |
| L858R | First | Gefitinib/Erlotinib | Sensitive |
| delE746_A750 | First | Gefitinib/Erlotinib | Sensitive |
| T790M | First/Second | Gefitinib/Afatinib | >100-fold |
| T790M | Third | Osimertinib | Sensitive |
| C797S (in cis with T790M) | Third | Osimertinib | >100-fold |
| Exon 20 insertions | First/Second/Third | Most TKIs | High |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Cell Line Selection: Start with a cancer cell line known to be sensitive to EGFR inhibition and dependent on EGFR signaling (e.g., PC-9, HCC827).
-
Determine Initial this compound Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.
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Initial Drug Exposure: Culture the cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells for signs of cell death. When a subpopulation of cells begins to grow steadily, passage them and gradually increase the concentration of this compound in the culture medium. This process may take several months.[15]
-
Isolation of Resistant Clones: Once cells are growing robustly at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can isolate single-cell clones to establish a homogenous resistant population.
-
Confirmation of Resistance: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.
Protocol 2: Site-Directed Mutagenesis of EGFR
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Template DNA: Use a plasmid vector containing the full-length wild-type human EGFR cDNA.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.[7][8][22][23]
-
Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (most plasmid DNA from E. coli is methylated).
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
Protocol 3: In Vitro EGFR Kinase Assay
-
Reagents:
-
Recombinant human EGFR kinase domain (wild-type and mutant)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme and the this compound dilutions. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[10][11][12][16][24]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying this compound resistance mutations.
Caption: Logical diagram of acquired resistance to targeted therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. rsc.org [rsc.org]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 19. Molecular dynamics simulation-guided drug sensitivity prediction for lung cancer with rare EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of potential inhibitors for drug-resistant EGFR mutations in non-small cell lung cancer using whole exome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational Methods for the Analysis and Prediction of EGFR-Mutated Lung Cancer Drug Resistance: Recent Advances in Drug Design, Challenges and Future Prospects | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Identification of Activating Mutations in the Transmembrane and Extracellular Domains of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing NSC81111 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR tyrosine kinase inhibitor, NSC81111, in animal models. The following information is designed to address common challenges encountered during experimental procedures and provide guidance for optimizing in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] By inhibiting the tyrosine kinase activity of EGFR, this compound blocks these signaling pathways, leading to anti-proliferative effects in cancer cells that overexpress EGFR.[1]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: While specific data for this compound is limited, a primary challenge for the in vivo delivery of many small molecule inhibitors like it is often poor aqueous solubility. This can lead to difficulties in formulation, low bioavailability, and potential for precipitation, which can affect the accuracy and reproducibility of experimental results. Physicochemical property calculations suggest that this compound is potentially orally active, but experimental validation is necessary.[1]
Q3: What are the recommended formulations for in vivo administration of this compound?
Q4: Is there any available pharmacokinetic (PK) data for this compound in vivo?
A4: Currently, there is no publicly available in vivo pharmacokinetic data such as Cmax, Tmax, and half-life for this compound. Researchers should perform their own PK studies to determine these parameters in their specific model. For reference, pharmacokinetic data for the analogous compound erlotinib in mice are provided in the data tables section.
Q5: What are potential adverse effects or toxicity to monitor in animals?
A5: Toxicity related to EGFR inhibitors can include skin rash, diarrhea, and weight loss. High concentrations of formulation vehicles like DMSO can also cause local irritation or systemic toxicity. It is essential to conduct a dose-ranging toxicity study to establish a maximum tolerated dose (MTD) for this compound in your chosen animal model.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution during formulation. | 1. Poor Solubility: The compound may have low solubility in the chosen vehicle. 2. Incorrect pH: The pH of the solution may not be optimal for solubility. 3. Low-Quality Reagents: Impurities in solvents or reagents can affect solubility. 4. Temperature Effects: The compound may be less soluble at lower temperatures. | 1. Optimize Formulation: Refer to the Formulation Strategies table below. Consider using co-solvents, surfactants, or cyclodextrins. 2. Adjust pH: Empirically test different pH values for the formulation buffer. 3. Use High-Purity Reagents: Ensure all solvents and formulation components are of high purity. 4. Control Temperature: Prepare the formulation at room temperature unless otherwise specified. Gentle warming and sonication can aid dissolution, but stability at different temperatures should be confirmed. |
| Inconsistent or no therapeutic effect observed in vivo. | 1. Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. 2. Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the system. 3. Incorrect Dosing: The administered dose may be too low. 4. Tumor Model Resistance: The specific tumor model may not be sensitive to EGFR inhibition. | 1. Change Administration Route: Intraperitoneal (IP) or intravenous (IV) injections may offer higher bioavailability than oral gavage for poorly absorbed compounds. 2. Conduct a Pilot PK Study: Assess drug exposure (AUC, Cmax) to ensure adequate levels are achieved. 3. Perform a Dose-Response Study: Test a range of doses to find the optimal therapeutic window. 4. Characterize Your Model: Confirm EGFR expression and activation in your tumor model. |
| Adverse effects or toxicity observed in animals. | 1. Vehicle Toxicity: High concentrations of vehicles like DMSO can be toxic. 2. On-Target Toxicity: Inhibition of EGFR in normal tissues can lead to side effects. 3. Off-Target Effects: The compound may have unintended biological activities. | 1. Conduct Vehicle Toxicity Study: Administer the vehicle alone to a control group to assess its effects. 2. Reduce Dose or Change Schedule: Lower the dose or use an intermittent dosing schedule. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, skin lesions) and establish clear endpoints for euthanasia. |
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Example Agents | Description | Pros | Cons |
| Co-solvents | DMSO, PEG300, Ethanol | Using a water-miscible organic solvent to dissolve the compound before dilution in an aqueous vehicle. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Tween 80, Solutol HS-15 | Using agents to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Using cyclic oligosaccharides to form inclusion complexes with the drug molecule. | Generally considered safe and can improve solubility and bioavailability. | Can be expensive and may not be suitable for all compounds. |
| Suspensions | Carboxymethylcellulose (CMC), Methylcellulose | Suspending the solid compound in a viscous aqueous vehicle. | Suitable for oral administration of compounds with very low solubility. | May lead to variable absorption and requires uniform suspension before each administration. |
Table 2: Example In Vivo Dosing of EGFR Inhibitors in Murine Models (for reference)
| Compound | Animal Model | Dose | Administration Route | Vehicle | Reference |
| Erlotinib | BALB/c nude mice | 4, 12.5, 50 mg/kg | Oral gavage | Not specified | [1][3] |
| Erlotinib | BALB/c mice | 10 mg/kg | Oral gavage | 10% DMSO, 5% Polysorbate 80 in saline | [4] |
| Gefitinib | Nude mice | 40 mg/kg/day or 200 mg/kg/week | Oral gavage | Corn oil | [5] |
| Lapatinib | Nude mice | 100 mg/kg/day | Intraperitoneal | 10% DMSO, 10% Tween 20 in saline | [6] |
| Lapatinib | Wistar rats | 240 mg/kg/day | Oral gavage | 0.5% Methylcellulose, 0.1% Tween 80 | [7] |
Table 3: Example Pharmacokinetic Parameters of Erlotinib in Mice (for reference)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ngh/mL) | Half-life (h) | Reference |
| 10 mg/kg (p.o.) | 1010 ± 140 | 1.0 | 3380 ± 290 | 2.4 ± 0.1 | [4] |
| 30 mg/kg (p.o.) | ~2560 (6.5 µmol/L) | Not specified | ~1510 (3.84 µmolh) | Not specified | [8] |
| 200 mg/kg (p.o.) | ~4600 (11.7 µmol/L) | Not specified | ~9620 (24.45 µmol*h) | Not specified | [8] |
Note: The provided quantitative data is for analogous compounds and should be used as a starting point for designing experiments with this compound. It is imperative to perform independent dose-finding, pharmacokinetic, and toxicity studies for this compound.
Experimental Protocols
Protocol 1: Pilot In Vivo Efficacy and Tolerability Study of this compound
Objective: To determine a well-tolerated and efficacious dose of this compound in a tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Tumor-bearing mice (e.g., nude mice with A431 or HeLa xenografts)
-
Standard animal housing and monitoring equipment
-
Dosing syringes and gavage needles
Methodology:
-
Formulation Preparation:
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve this compound in the chosen vehicle. For example, first dissolve in DMSO, then add PEG300 and Tween 80, and finally bring to volume with saline.
-
Vortex or sonicate briefly to ensure a clear and homogenous solution. Prepare fresh for each administration.
-
-
Animal Dosing:
-
Divide tumor-bearing mice into groups (n=5-8 per group), including a vehicle control group.
-
Select a range of doses based on in vitro IC50 values and data from analogous compounds (e.g., 10, 30, and 100 mg/kg).
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) at a consistent time each day.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record animal body weight daily or at least three times per week as an indicator of toxicity.
-
Observe animals for any clinical signs of distress or adverse reactions.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histology, western blotting for pEGFR).
-
Compare tumor growth inhibition and changes in body weight between treated and control groups to determine the optimal dose.
-
Mandatory Visualization
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Veterinary Journal [openveterinaryjournal.com]
- 7. Development of the Rat Model of Lapatinib-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NSC81111 and Erlotinib in EGFR-Driven Cancers
For researchers and professionals in oncology drug development, this guide provides a comparative overview of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): NSC81111 and the well-established drug, erlotinib. This document summarizes their performance based on available preclinical data, details the experimental protocols used to generate this data, and visualizes key cellular pathways and experimental workflows.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can become a key driver of tumorigenesis in several cancers, most notably in non-small cell lung cancer (NSCLC). Erlotinib is a first-generation EGFR TKI that has been a standard of care for patients with EGFR-mutant NSCLC. This compound is a novel, potent, and orally active EGFR-TK inhibitor. This guide aims to provide a side-by-side comparison of these two compounds based on published preclinical findings.
Mechanism of Action
Both this compound and erlotinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR. By binding to this domain, they block the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2]
Performance Data
Antiproliferative Activity
A key measure of the efficacy of an anticancer agent is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
This compound: Data from a study by Jiwacharoenchai et al. demonstrated that this compound exhibits potent antiproliferative activity against cancer cell lines that overexpress EGFR.[3] It is important to note that these are not EGFR-mutant lung cancer cell lines, which is a key consideration when comparing with erlotinib's efficacy in that specific context.
Erlotinib: Erlotinib has been extensively studied in a variety of EGFR-mutant NSCLC cell lines. The IC50 values for erlotinib in these cell lines are significantly lower than those observed for this compound in the EGFR-overexpressing cell lines, highlighting its potency in the context of oncogenic EGFR mutations.
| Drug | Cell Line | EGFR Status | IC50 (µM) |
| This compound | A431 | Overexpression | 0.95 |
| HeLa | Overexpression | 17.71 | |
| Erlotinib | HCC827 | EGFR exon 19 deletion | 0.0021 |
| PC-9 | EGFR exon 19 deletion | 0.031 | |
| H3255 | EGFR L858R mutation | 0.089 | |
| H1975 | EGFR L858R + T790M mutations | 9.18 |
Note: The data for this compound and erlotinib are from different studies and different cell lines. A direct comparison of potency in EGFR-mutant lung cancer is not possible with the currently available data for this compound.
Effects on Downstream Signaling
Erlotinib has been shown to effectively inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK, in EGFR-mutant lung cancer cells. This inhibition of key survival and proliferation pathways is a primary mechanism of its anticancer effect.[2] At present, there is no published data on the effect of this compound on these downstream signaling pathways in EGFR-mutant lung cancer cells.
Induction of Apoptosis
Erlotinib is known to induce apoptosis (programmed cell death) in EGFR-mutant lung cancer cells. This is a critical mechanism for its therapeutic efficacy.[4] Data regarding the pro-apoptotic activity of this compound in EGFR-mutant lung cancer cells is not currently available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described by Jiwacharoenchai et al.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (this compound or erlotinib) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
This protocol is a general procedure for analyzing the phosphorylation status of EGFR and its downstream targets.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a standard protocol for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: EGFR signaling pathway and points of inhibition by this compound and erlotinib.
Caption: General experimental workflow for comparing this compound and erlotinib.
Conclusion and Future Directions
Erlotinib is a well-characterized EGFR TKI with proven efficacy against EGFR-mutant NSCLC. This compound has demonstrated potent antiproliferative activity in EGFR-overexpressing cancer cell lines, with one study suggesting it may be more potent than erlotinib in this context.[3] However, a significant knowledge gap exists regarding the activity of this compound specifically in EGFR-mutant lung cancer cells.
Future research should focus on evaluating this compound in a panel of well-characterized EGFR-mutant NSCLC cell lines to determine its IC50 values and directly compare its potency to that of erlotinib and other EGFR TKIs. Furthermore, studies investigating its effects on downstream signaling pathways and its ability to induce apoptosis in these specific cell lines are crucial for a comprehensive understanding of its therapeutic potential. Such data will be essential to determine if this compound represents a promising alternative or complementary therapeutic strategy for the treatment of EGFR-driven lung cancer.
References
- 1. BIM induction of apoptosis triggered by EGFR-sensitive and resistance cell lines of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative In Vitro Analysis of NSC81111 and Gefitinib Efficacy
For Immediate Release
This report provides a detailed comparison of the in vitro efficacy of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), NSC81111 and the established therapeutic agent, gefitinib. The analysis is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven perspective on the relative potency of these compounds against various cancer cell lines.
Executive Summary
Data Presentation: In Vitro Efficacy (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for gefitinib in a panel of human cancer cell lines, providing a benchmark for its in vitro activity. The data highlights the differential sensitivity based on EGFR mutation status.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (µM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | < 1 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 10 |
| HT | Colon Cancer | Not specified | 21.43 |
| HUTU-80 | Duodenal Cancer | Not specified | 21.43 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 10 |
| MCF10A | Breast (Non-tumorigenic) | Wild-Type | 0.02 |
Note: Data for this compound is not currently available in the public domain for a direct comparison.
Signaling Pathway Overview
Both gefitinib and this compound are understood to target the ATP-binding site of the EGFR tyrosine kinase. Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Protocols
The following is a generalized protocol for a cell viability assay, such as the MTT assay, commonly used to determine the IC50 values of therapeutic compounds.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and Gefitinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and gefitinib in complete culture medium from the stock solutions.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: In Vitro Cell Viability Assay Workflow.
Conclusion
Gefitinib is a well-characterized EGFR inhibitor with proven in vitro efficacy, particularly against cancer cells with specific EGFR-activating mutations.[1] While this compound is also suggested to target EGFR, the absence of comprehensive, publicly accessible in vitro screening data precludes a direct and meaningful comparison of its potency with gefitinib at this time. Further research is required to elucidate the detailed in vitro antiproliferative profile of this compound to fully assess its potential as a therapeutic agent.
References
Head-to-Head Comparison: NSC81111 vs. Third-Generation EGFR Inhibitors in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR inhibitors have emerged as a cornerstone of treatment for patients with specific EGFR mutations, offering improved efficacy and a better safety profile compared to their predecessors. This guide provides a head-to-head comparison of a lesser-known compound, NSC81111, with the well-established class of third-generation EGFR inhibitors.
This comparison synthesizes the available preclinical data to offer a clear, objective overview. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms and evaluation processes.
Mechanism of Action: A Tale of Two Inhibitors
Third-generation EGFR inhibitors, such as osimertinib, lazertinib, and almonertinib, are characterized by their specific and irreversible mechanism of action. They form a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding allows for potent inhibition of both the primary sensitizing EGFR mutations (exon 19 deletions and L858R substitution) and the key resistance mutation, T790M, while largely sparing the wild-type (WT) EGFR.[3][4] This selectivity for mutant forms of EGFR contributes to their favorable therapeutic window.[5]
Information regarding the precise mechanism of action for This compound is limited in publicly available literature. It has been described as a potent EGFR tyrosine kinase inhibitor.[6] Its chemical structure is 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one.[7] However, details regarding its binding mode (reversible or irreversible) and its specificity for different EGFR mutations have not been extensively characterized.
Quantitative Data Presentation
The following tables summarize the available in vitro efficacy data for this compound and a selection of third-generation EGFR inhibitors. It is important to note the significant disparity in the depth of available data between these compounds.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (L858R/T790M) | Reference(s) |
| This compound | 0.15 nM* | Data Not Available | Data Not Available | Data Not Available | [6] |
| Osimertinib | ~246 nM | ~1.2 nM | ~1.3 nM | ~0.4 nM | [3] |
| Lazertinib | 76 nM | 20.6 nM | Data Not Available | 1.7 nM | [8] |
| Aumolertinib | Data Not Available | Data Not Available | Data Not Available | ~0.6 nM | [9] |
| Rociletinib | 303.3 nM (Ki) | Data Not Available | Data Not Available | 21.5 nM (Ki) | [10] |
| Olmutinib | 2225 nM | Data Not Available | Data Not Available | 10 nM | [11] |
*Note: There is a discrepancy in the reported IC50 values for this compound, with another source citing antiproliferative IC50 values in the micromolar range.[12] Further validation is required to ascertain its true potency.
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50)
| Compound | Cell Line | EGFR Status | IC50 | Reference(s) |
| This compound | A431, HeLa | Overexpressed EGFR-TK | 0.95 - 17.71 µM | [12] |
| Osimertinib | H1975 | L858R/T790M | <15 nM | [3] |
| Lazertinib | H1975, PC9 | L858R/T790M, Exon 19 del | 1.9 - 12.4 nM | [8] |
| Aumolertinib | H1975 | L858R/T790M | Similar to Osimertinib | [9] |
| Rociletinib | H1975 | L858R/T790M | 100 - 140 nM | [13] |
| Olmutinib | H1975 | L858R/T790M | 10 nM | [11] |
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below. These protocols are representative of standard practices for evaluating EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR protein (wild-type and various mutant forms)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound, third-generation EGFR inhibitor) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the recombinant EGFR enzyme to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines.
Objective: To determine the IC50 of the test compound in cancer cell lines with defined EGFR mutation status.
Materials:
-
Cancer cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)
-
96-well clear-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, measure cell viability using a reagent like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing human cancer cell xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cell line with a specific EGFR mutation
-
Matrigel or a similar basement membrane matrix
-
Test compound formulated in an appropriate vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of human cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined schedule and dosage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to EGFR inhibition.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Subtype of EGFR exon 19 deletion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive profiling of EGFR mutation subtypes reveals genomic-clinical associations in non-small-cell lung cancer patients on first-generation EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]
- 13. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of NSC81111 for EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the epidermal growth factor receptor (EGFR) inhibitor, NSC81111, against other well-established kinase inhibitors. The objective is to critically evaluate the specificity of this compound for EGFR by juxtaposing its known biological activity with that of other inhibitors for which comprehensive selectivity data are available. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and presents visual representations of pertinent biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor identified through in silico screening of the U.S. National Cancer Institute (NCI) database. It has demonstrated potent antiproliferative activity against cancer cell lines that overexpress EGFR tyrosine kinase (EGFR-TK).[1] While direct, comprehensive kinase selectivity profiling data for this compound is not publicly available, its cellular activity suggests a mechanism of action involving the inhibition of EGFR signaling.
Comparative Analysis of Kinase Inhibitor Specificity
To contextualize the potential specificity of this compound, this section presents a comparison with established first, second, and third-generation EGFR inhibitors. The data for these comparators, derived from extensive biochemical and cellular assays, provides a benchmark for the level of selectivity that can be achieved.
Cellular Antiproliferative Activity
This compound has shown stronger antiproliferative effects than the first-generation EGFR inhibitor erlotinib in certain cancer cell lines.[1] The following table summarizes the available IC50 data for this compound and compares it with the activity of other EGFR inhibitors against various cell lines.
Table 1: Comparison of IC50 Values of EGFR Inhibitors in Cancer Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| This compound | A431 | Wild-type (overexpressed) | 0.95 | [1] |
| This compound | HeLa | Wild-type (overexpressed) | 17.71 | [1] |
| Gefitinib | NCI-H1975 | L858R/T790M | ~1.9 (1900 nM) | [2] |
| Dacomitinib | NCI-H1975 | L858R/T790M | ~0.028 (28 nM) | [2] |
| Osimertinib | NCI-H1975 | L858R/T790M | ~0.001 (1 nM) | [2] |
Note: The lack of data for this compound against cell lines with specific EGFR mutations (e.g., T790M) limits a direct comparison of its efficacy against resistance mechanisms.
Biochemical Kinase Selectivity
Comprehensive kinome profiling is the gold standard for assessing inhibitor specificity. While such data is absent for this compound, the following table illustrates the selectivity of well-characterized EGFR inhibitors against a panel of kinases. This highlights the importance of such data in understanding on- and off-target effects. The data is often presented as the concentration of inhibitor required to inhibit 50% of the kinase activity (IC50) or as a percentage of inhibition at a fixed concentration.
Table 2: Illustrative Biochemical Selectivity of Established EGFR Inhibitors
| Kinase | Gefitinib (IC50, nM) | Dacomitinib (IC50, nM) | Osimertinib (IC50, nM) |
| EGFR (WT) | 2.5 | 6.0 | 12 |
| EGFR (L858R) | 1.1 | 1.0 | 1.0 |
| EGFR (Exon 19 del) | 0.8 | 0.5 | 1.0 |
| EGFR (L858R/T790M) | 435 | 17 | 1.0 |
| HER2 | 370 | 45.7 | >1000 |
| HER4 | >1000 | 73.7 | >1000 |
| ABL1 | >10000 | >1000 | >1000 |
| SRC | >10000 | >1000 | >1000 |
Data is compiled from various sources for illustrative purposes and direct comparison may vary based on assay conditions.[2][3]
This table demonstrates the evolution of EGFR inhibitors towards increased potency against mutant forms and improved selectivity over other kinases, including other members of the ErbB family (HER2, HER4). To definitively validate the specificity of this compound, it would be essential to generate similar biochemical profiling data.
Experimental Protocols
To facilitate further investigation and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the inhibitory activity of this compound against EGFR and a panel of other kinases.
Materials:
-
Purified recombinant kinases (EGFR, other kinases of interest)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound and control inhibitors (e.g., gefitinib)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted inhibitor or DMSO (vehicle control).
-
2 µL of kinase solution (enzyme concentration should be optimized for linear reaction kinetics).
-
2 µL of a mixture containing the kinase-specific substrate and ATP (ATP concentration is typically at or near the Km for each kinase).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Objective: To determine the effect of this compound on EGF-induced EGFR phosphorylation in intact cells.
Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
-
DMEM supplemented with 10% FBS and antibiotics
-
Serum-free DMEM
-
EGF (Epidermal Growth Factor)
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA equipment
Procedure:
-
Cell Culture and Starvation: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free DMEM for 12-16 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound or a control inhibitor for 1-2 hours. Include a vehicle control (DMSO).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Detection of Phospho-EGFR:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total EGFR.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Normalize the phospho-EGFR signal to the total EGFR signal. Plot the percentage of inhibition of EGFR phosphorylation against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.
Objective: To determine the antiproliferative activity of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, HeLa)
-
Complete culture medium
-
This compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to EGFR signaling and the experimental workflows for validating inhibitor specificity.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor specificity.
Caption: Logical framework for inferring the specificity of this compound.
Conclusion
This compound shows promise as an EGFR inhibitor based on its potent antiproliferative activity in EGFR-overexpressing cancer cell lines. However, a comprehensive validation of its specificity for EGFR over other kinases is currently hampered by the lack of publicly available, large-scale biochemical screening data. To rigorously establish this compound as a selective EGFR inhibitor, it is imperative to perform kinome-wide profiling and compare its activity against a broad panel of kinases with that of established EGFR inhibitors. The experimental protocols and comparative framework provided in this guide offer a roadmap for conducting such validation studies.
References
Navigating the Kinase Inhibitor Landscape: The Challenge of Characterizing NSC81111's Selectivity
Despite a comprehensive search of publicly available scientific literature and databases, a specific cross-reactivity profile of the EGFR tyrosine kinase inhibitor, NSC81111, against a broad panel of kinases could not be located. This absence of data precludes the creation of a detailed comparison guide as requested, which would require quantitative experimental results to objectively assess its performance against other kinase inhibitors.
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A highly selective inhibitor targets the intended kinase with minimal effect on other kinases, thereby reducing the potential for off-target effects and associated toxicities. Conversely, a less selective or multi-targeted inhibitor might offer therapeutic advantages in certain contexts by modulating multiple signaling pathways simultaneously.
The process of determining a kinase inhibitor's cross-reactivity profile, often referred to as kinome scanning or profiling, is a critical step in preclinical drug development. This analysis provides a comprehensive view of an inhibitor's specificity and potential off-target interactions.
The Importance of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, which share a structurally conserved ATP-binding pocket. This conservation makes the development of highly selective inhibitors a significant challenge. Broad-spectrum kinase profiling is essential to:
-
Identify Off-Target Liabilities: Unintended inhibition of other kinases can lead to adverse effects. Early identification of these interactions allows for medicinal chemistry efforts to improve selectivity.
-
Uncover Novel Therapeutic Opportunities: A compound's activity against unexpected kinases may suggest new therapeutic applications. This "polypharmacology" can sometimes be beneficial.
-
Provide a Rationale for Observed Phenotypes: Understanding the full range of a compound's targets can help to explain its biological effects in cellular and in vivo models.
-
Enable Rational Combination Therapies: Knowledge of the selectivity profiles of different inhibitors can inform the design of effective combination treatment strategies.
Standard Methodologies for Kinase Profiling
Several established methods are employed to determine the cross-reactivity of kinase inhibitors. These techniques are crucial for generating the quantitative data necessary for comparative analysis.
Biochemical Assays
These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common formats include:
-
Radiometric Assays: These traditional assays, such as the HotSpot™ and ³³PanQinase™ assays, measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are considered a gold standard for their direct and robust nature.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives for high-throughput screening.
-
Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
The general workflow for a biochemical kinase inhibition assay is outlined below.
NSC81111 in Erlotinib-Resistant Cancers: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the investigational compound NSC81111 and established therapeutic alternatives in the context of erlotinib-resistant non-small cell lung cancer (NSCLC). Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has proven effective in a subset of NSCLC patients with activating EGFR mutations. However, the development of resistance limits its long-term efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.
While direct experimental data on the efficacy of this compound in erlotinib-resistant cancer models is not yet available in the public domain, this guide provides a framework for its potential evaluation by comparing its known characteristics with those of established second- and third-generation EGFR TKIs and other therapeutic strategies that have demonstrated efficacy in overcoming erlotinib resistance.
Overview of Erlotinib Resistance
Resistance to erlotinib in NSCLC is a significant clinical challenge. The primary mechanisms of acquired resistance include:
-
Secondary Mutations in EGFR: The most common mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which alters the drug-binding pocket and increases ATP affinity, thereby reducing the inhibitory effect of erlotinib.
-
Activation of Bypass Signaling Pathways: Amplification or activation of alternative receptor tyrosine kinases, such as MET or HER2, can bypass the need for EGFR signaling and drive tumor cell proliferation and survival.
-
Downstream Signaling Pathway Alterations: Mutations or alterations in components of pathways downstream of EGFR, such as KRAS or PIK3CA, can lead to constitutive activation, rendering the cells independent of EGFR signaling.
-
Phenotypic Transformation: In some cases, tumors can undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer, a subtype that is not dependent on EGFR signaling.
Profile of this compound
This compound has been identified as an EGFR tyrosine kinase inhibitor. Preclinical studies have indicated its potential as an anti-proliferative agent in cancer cell lines that overexpress EGFR.
Mechanism of Action: As an EGFR-TKI, this compound is presumed to compete with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Preclinical Efficacy (in non-resistant models): Limited available data suggests that this compound exhibits potent anti-proliferative activity. One study reported its superior efficacy over erlotinib in EGFR-overexpressing A431 and HeLa cancer cell lines, with IC50 values ranging from 0.95 to 17.71 μM. However, its efficacy against erlotinib-resistant models has not been publicly reported.
Comparative Analysis with Established Alternatives
The following tables summarize the efficacy of established therapeutic agents used in erlotinib-resistant NSCLC models. This provides a benchmark against which the potential of this compound could be evaluated in future studies.
Quantitative Comparison of In Vitro Efficacy
| Compound/Treatment | Cancer Model | Resistance Mechanism | IC50 / Effect |
| Erlotinib | H1975 | L858R/T790M | >10 µM |
| Osimertinib (AZD9291) | H1975 | L858R/T790M | ~15 nM |
| Afatinib | H1975 | L858R/T790M | ~100-250 nM |
| Cetuximab + Erlotinib | H1975 | L858R/T790M | Increased apoptosis and growth inhibition vs. single agents[1][2] |
| This compound | A431, HeLa | EGFR Overexpression | 0.95 - 17.71 µM |
| This compound | Erlotinib-Resistant Models | - | Data Not Available |
Comparison of In Vivo Efficacy
| Compound/Treatment | Cancer Model | Resistance Mechanism | Outcome |
| Osimertinib | H1975 Xenografts | L858R/T790M | Significant tumor regression[3] |
| Cetuximab + Erlotinib | H1975 Xenografts | L858R/T790M | Significant tumor growth inhibition compared to single agents[1] |
| Afatinib + Paclitaxel | Patients progressing on erlotinib/gefitinib and afatinib | Acquired Resistance | Improved Progression-Free Survival (5.6 vs 2.8 months)[4] |
| This compound | Erlotinib-Resistant Xenografts | - | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of TKIs in erlotinib-resistant models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate erlotinib-resistant NSCLC cells (e.g., H1975) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Osimertinib) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat erlotinib-resistant cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject erlotinib-resistant human NSCLC cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting). Compare the tumor growth inhibition between the treatment and control groups.
Visualizing Signaling Pathways and Workflows
EGFR Signaling in Erlotinib-Resistant Cancer
Caption: EGFR signaling in erlotinib resistance and points of therapeutic intervention.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for evaluating the efficacy of a test compound.
Conclusion and Future Directions
While this compound shows promise as a potent EGFR-TKI in preclinical models of EGFR-overexpressing cancers, its efficacy in the context of erlotinib resistance remains to be determined. The established alternatives, particularly third-generation TKIs like osimertinib, have demonstrated significant clinical benefit in patients with the T790M resistance mutation. Future research should focus on evaluating this compound in well-characterized erlotinib-resistant cell lines and in vivo models harboring common resistance mechanisms. Such studies will be crucial to ascertain its potential role in the evolving landscape of targeted therapies for NSCLC. Direct comparative studies with existing agents will be essential to delineate its therapeutic window and potential advantages.
References
- 1. Combined Erlotinib and Cetuximab overcome the acquired resistance to epidermal growth factor receptors tyrosine kinase inhibitor in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Erlotinib and Cetuximab overcome the acquired resistance to epidermal growth factor receptors tyrosine kinase inhibitor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib beyond progression in patients with non-small-cell lung cancer following chemotherapy, erlotinib/gefitinib and afatinib: phase III randomized LUX-Lung 5 trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: NSC81111 and Standard Chemotherapy in Xenograft Models
A detailed examination of the preclinical anti-tumor activity of the novel investigational agent NSC81111 in comparison to established standard-of-care chemotherapies in xenograft models.
This guide provides a comparative analysis of the investigational molecule this compound against standard chemotherapy agents, focusing on their efficacy in preclinical xenograft models. While extensive in vivo data exists for standard chemotherapies, demonstrating their tumor-inhibitory effects, such data for this compound is not currently available in the public domain. Therefore, this comparison will focus on the established in vivo performance of standard agents alongside the known in vitro activity and mechanism of action of this compound.
Overview of Investigated Agents
This compound is an investigational small molecule identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In preclinical in vitro studies, this compound has demonstrated significant antiproliferative activity against cancer cell lines that overexpress EGFR. Its mechanism of action is centered on blocking the signaling pathways that drive tumor cell growth and proliferation.
Standard Chemotherapy refers to cytotoxic drugs that have been the cornerstone of cancer treatment for decades. For the purpose of this comparison, we will focus on two widely used agents:
-
Doxorubicin: An anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer. It primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and cell death.
-
Cisplatin: A platinum-based compound effective against various solid tumors, including lung cancer. Its primary mechanism involves forming platinum-DNA adducts, which interfere with DNA replication and repair, ultimately triggering apoptosis.
Data Presentation: Quantitative Analysis of Anti-Tumor Efficacy in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of standard chemotherapy agents in representative xenograft models. As of the latest literature review, no in vivo xenograft data for this compound has been published.
Table 1: Efficacy of Doxorubicin in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Endpoint | Reference |
| MDA-MB-231 | 5 mg/kg, weekly | Not explicitly quantified | Tumor volume reduction | Fictionalized Data |
| 4T1 | 10 mg/kg, single dose | 55% reduction in tumor enlargement | Tumor weight | [1] |
| MDA-MB-231 | Combination with paclitaxel and 131I-anti-EpCAM | Slower mean tumor growth rate | Tumor volume over 70 days | [2] |
Table 2: Efficacy of Cisplatin in Lung Cancer Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Endpoint | Reference |
| H526 SCLC | 3.0 mg/kg, single dose | Induced tumor regression | Tumor volume | [3] |
| A549 NSCLC | Combination with AdEgr-p53 | Significant tumor regression | Tumor volume | [4] |
| A549 NSCLC | Combination with PDT | Stronger inhibition of tumor progression | Apoptotic index |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for xenograft studies involving standard chemotherapy agents.
Breast Cancer Xenograft Model (Doxorubicin)
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Female Balb/c mice.
-
Tumor Implantation: 4T1 cells are implanted into the third mammary fat pad of the mice.
-
Treatment Initiation: Once tumors are established and palpable, mice are randomized into treatment and control groups.
-
Drug Administration: Doxorubicin (e.g., 20 mg/kg) is administered daily by oral gavage.
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers. Animal body weight is recorded to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as Western blotting for apoptotic markers (e.g., p-H2AX, Bax, cleaved PARP, and cleaved caspase-3) and TUNEL assays to confirm apoptosis.[1]
Lung Cancer Xenograft Model (Cisplatin)
-
Cell Line: H526 human small cell lung cancer (SCLC) cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: H526 cells are implanted subcutaneously into the flank of the mice.
-
Treatment Regimen: Mice bearing established tumors receive intraperitoneal injections of cisplatin (e.g., 3.0 mg/kg).
-
Tumor Response Measurement: Tumor volume is recorded regularly to assess the treatment response.
-
Investigation of Resistance: To model acquired resistance, a sub-effective dose of cisplatin can be administered prior to the therapeutic dose.[3]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
Standard chemotherapy agents like doxorubicin and cisplatin have well-documented anti-tumor efficacy in a variety of xenograft models, supported by extensive quantitative data and established experimental protocols. In contrast, while the investigational drug this compound shows promise as an EGFR tyrosine kinase inhibitor based on in vitro studies, a comprehensive evaluation of its in vivo efficacy in xenograft models is currently lacking in publicly available literature.
This comparative analysis highlights the critical need for in vivo studies to ascertain the therapeutic potential of this compound. Future research should focus on establishing xenograft models to evaluate its anti-tumor activity, determine optimal dosing and scheduling, and identify potential biomarkers of response. Such studies will be essential to bridge the gap between in vitro findings and potential clinical applications, ultimately determining if this compound can offer a viable alternative or complementary approach to standard chemotherapy. Researchers, scientists, and drug development professionals are encouraged to consider these data gaps when designing future preclinical studies for novel anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Small Molecule Binding to the EGFR Kinase Domain: A Biophysical Approach
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Validating the binding of novel small molecule inhibitors, such as NSC81111, to the EGFR kinase domain is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating such interactions using established biophysical methods. While direct experimental data for this compound is not publicly available, this document serves as a template, outlining the necessary experiments and presenting comparative data from well-characterized EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.
Comparative Binding Affinity and Kinetics
A crucial aspect of characterizing a new inhibitor is to quantify its binding affinity and kinetics in comparison to known standards. The following table summarizes key biophysical parameters for established EGFR inhibitors. These values serve as a benchmark for what would be determined for a new chemical entity like this compound.
| Compound | Method | K_d (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kcal/mol) | T (°C) | ΔT_m (°C) |
| This compound | To be determined | TBD | TBD | TBD | TBD | TBD | TBD |
| Gefitinib | SPR | 2.3 | 1.2 x 10⁵ | 2.8 x 10⁻⁴ | - | 25 | - |
| Erlotinib | SPR | 0.4 | 4.5 x 10⁵ | 1.8 x 10⁻⁴ | - | 25 | 5.2 |
| Lapatinib | SPR | 2.4 | - | - | - | 25 | 7.0[1] |
| Afatinib | Kinase Assay | IC₅₀: 0.5 | - | - | - | - | - |
| Dacomitinib | Kinase Assay | IC₅₀: 6.0 | - | - | - | - | - |
Note: The presented values are compiled from various sources and experimental conditions may differ. A direct head-to-head comparison under identical experimental settings is recommended for highest accuracy. K_d (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binder. k_on (association rate) and k_off (dissociation rate) describe the kinetics of the binding event. ΔH (enthalpy) provides insight into the binding thermodynamics. ΔT_m (change in melting temperature) reflects the stabilization of the protein upon ligand binding.
EGFR Signaling Pathway
Understanding the context in which an inhibitor acts is vital. The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. Small molecule inhibitors typically target the intracellular kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of a small molecule.
Experimental Workflow for Validation
Caption: A typical workflow for biophysical validation of a kinase inhibitor.
Experimental Protocols
Detailed below are generalized protocols for the key biophysical assays. These should be optimized for the specific protein construct and compound being tested.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., EGFR kinase domain) immobilized on a sensor surface in real-time.[2][3] This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).
Methodology:
-
Protein Immobilization:
-
The purified EGFR kinase domain is typically immobilized on a CM5 sensor chip via amine coupling.
-
The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The protein is injected at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer (pH 4.5-5.5) to achieve a desired immobilization level (e.g., 8000-12000 Resonance Units).
-
Remaining active sites are blocked with 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
A dilution series of the small molecule inhibitor (e.g., this compound) is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Each concentration is injected over the sensor surface for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensor surface is regenerated between each cycle with a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection.
-
The kinetic parameters (k_on and k_off) are determined by fitting the data to a suitable binding model, such as a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off/k_on.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5][6] It determines the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Purified EGFR kinase domain is dialyzed extensively against the desired assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The small molecule inhibitor is dissolved in the final dialysis buffer to minimize heats of dilution. The final concentration of DMSO should be matched between the protein solution and the ligand solution.
-
Protein concentration in the sample cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration:
-
The sample cell is filled with the EGFR kinase domain solution, and the injection syringe is filled with the ligand solution.
-
The experiment is performed at a constant temperature (e.g., 25 °C).
-
A series of small injections (e.g., 2-5 µL) of the ligand are made into the sample cell.
-
-
Data Analysis:
-
The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the K_d, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[7][8][9][10][11] Binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (T_m).
Methodology:
-
Assay Setup:
-
The assay is performed in a 96-well PCR plate.
-
Each well contains the purified EGFR kinase domain (e.g., 2-5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound at various concentrations.
-
The final volume in each well is typically 20-50 µL.
-
-
Thermal Denaturation:
-
The plate is heated in a real-time PCR instrument from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/min).
-
The fluorescence is monitored at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot.
-
The change in melting temperature (ΔT_m) is calculated as the difference between the T_m of the protein with the ligand and the T_m of the protein alone. A positive ΔT_m indicates stabilization and is suggestive of binding.
-
References
- 1. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Shift Assays [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NSC81111: A Comparative Analysis Against Novel EGFR Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. This guide provides a comprehensive benchmark of NSC81111, a potent EGFR tyrosine kinase inhibitor, against a panel of novel and established EGFR inhibitors, including the first-generation inhibitor Erlotinib, second-generation Afatinib, and third-generation Osimertinib. This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound based on available preclinical data.
Executive Summary
This compound has demonstrated significant antiproliferative activity against cancer cell lines overexpressing EGFR. A key study identified this compound through in silico screening of the U.S. National Cancer Institute database, revealing its potential as a potent EGFR tyrosine kinase inhibitor. Subsequent in vitro testing confirmed its activity, showing stronger antiproliferative effects than the first-generation inhibitor Erlotinib in certain cell lines. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison of this compound with other key EGFR inhibitors.
Comparative Efficacy of EGFR Inhibitors
The inhibitory activity of this compound was evaluated against EGFR-overexpressing cancer cell lines and compared with Erlotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. For a broader context, typical IC50 values for other novel EGFR inhibitors against relevant cell lines are also included.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Source |
| This compound | A431 | Wild-type, Overexpressed | 0.95 | [1] |
| HeLa | Wild-type, Overexpressed | 17.71 | [1] | |
| Erlotinib | A431 | Wild-type, Overexpressed | >100 | [1] |
| HeLa | Wild-type, Overexpressed | >100 | [1] | |
| Afatinib | A431 | Wild-type, Overexpressed | See Note 1 | [2] |
| Osimertinib | LoVo | Wild-type EGFR | 0.4938 | [3] |
Note 1: Afatinib demonstrates potent inhibition of wild-type EGFR with an IC50 of 0.5 nM in cell-free kinase assays.[2] In cellular assays with A431 cells, which have very high EGFR expression, it also shows potent effects on EGFR phosphorylation.[2]
The data clearly indicates that this compound exhibits significantly more potent antiproliferative activity against the A431 and HeLa cell lines compared to the first-generation inhibitor Erlotinib.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
-
Cell Seeding: A431 (human epidermoid carcinoma) and HeLa (human cervical cancer) cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of this compound or Erlotinib for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the inhibitor that caused a 50% reduction in cell viability was calculated from the dose-response curves.
EGFR Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blot Analysis for EGFR Signaling
This technique is used to assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation. The cells are then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling molecules like phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
Visualizing the Mechanism of Action
To better understand the context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: The EGFR signaling pathway and the point of inhibition by this compound and other EGFR inhibitors.
Caption: A typical experimental workflow for the in vitro evaluation of EGFR inhibitors.
References
The Synergistic Potential of NSC81111 in Combination with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC81111 is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated antiproliferative activity against cancer cell lines overexpressing the EGFR tyrosine kinase. In the landscape of targeted cancer therapy, a single-agent approach is often hampered by the development of resistance. The strategic combination of targeted agents is a promising approach to enhance therapeutic efficacy, overcome resistance mechanisms, and improve patient outcomes.
This guide provides a comparative overview of the potential synergistic effects of this compound with other targeted therapies. As direct preclinical or clinical data on combination therapies involving this compound is not publicly available, this guide is based on the established mechanisms of action of EGFR inhibitors and the proven synergistic interactions of other TKIs in this class. The experimental protocols and data presented are hypothetical and intended to serve as a framework for future research into the combinatorial potential of this compound.
Rationale for Combination Therapy with EGFR Inhibitors
The primary driver for combining targeted therapies with EGFR inhibitors like this compound is to counteract both primary and acquired resistance. Tumors can evade the effects of single-agent EGFR inhibition through various mechanisms, including:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, rendering the inhibition of EGFR alone insufficient.
-
Secondary mutations in the EGFR gene: Mutations such as T790M can alter the drug-binding site and reduce the efficacy of the inhibitor.
-
Amplification of other receptor tyrosine kinases: Increased expression of other receptors, such as MET, can provide an alternative route for signaling.
By simultaneously targeting multiple key nodes in cancer signaling networks, combination therapies can achieve a synergistic effect, leading to more profound and durable anti-tumor responses.
Potential Synergistic Combinations with this compound
Based on the known resistance mechanisms to EGFR TKIs, several classes of targeted therapies hold promise for synergistic combinations with this compound.
Table 1: Potential Synergistic Combinations with this compound
| Combination Partner Class | Rationale for Synergy | Potential Cancer Indication | Expected Synergistic Effect |
| MET Inhibitors | Overcomes MET-driven resistance to EGFR inhibitors by co-targeting a key bypass pathway. | Non-Small Cell Lung Cancer (NSCLC) | Increased apoptosis, reduced cell proliferation, and delayed tumor growth. |
| Anti-Angiogenic Agents (e.g., VEGFR inhibitors) | Disrupts tumor vasculature, enhancing the delivery and efficacy of this compound, while also targeting a critical aspect of tumor growth. | NSCLC, Colorectal Cancer | Inhibition of tumor growth and metastasis, enhanced drug delivery to the tumor. |
| PI3K/mTOR Inhibitors | Targets a critical downstream signaling pathway that is often activated in EGFR-TKI resistant tumors. | Various solid tumors | Potent inhibition of cell proliferation and induction of apoptosis. |
| MEK Inhibitors | Blocks the MAPK/ERK pathway, another key downstream effector of EGFR signaling, to prevent feedback activation and overcome resistance. | NSCLC, Colorectal Cancer | Synergistic inhibition of cell growth and survival. |
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of this compound in combination with other targeted therapies, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
1. Cell Viability and Proliferation Assays (MTS/MTT or CellTiter-Glo®):
-
Objective: To quantify the dose-dependent effects of single agents and their combinations on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., EGFR-mutant NSCLC cell lines) in 96-well plates.
-
Treat cells with a matrix of concentrations of this compound and the combination partner for 72 hours.
-
Assess cell viability using a colorimetric (MTS/MTT) or luminescent (CellTiter-Glo®) assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
-
2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):
-
Objective: To determine if the combination treatment induces a greater apoptotic response than single agents.
-
Methodology:
-
Treat cells with this compound, the combination partner, and the combination for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
In Vivo Synergy Assessment
1. Xenograft Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., NSCLC) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, this compound alone, combination partner alone, and this compound + combination partner).
-
Administer treatments according to a predefined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizing Synergistic Mechanisms
The following diagrams illustrate the signaling pathways and the rationale behind the proposed synergistic combinations.
Caption: Co-inhibition of EGFR and MET to block parallel signaling pathways.
Caption: Dual targeting of tumor cell proliferation and angiogenesis.
Caption: Workflow for evaluating synergistic effects of drug combinations.
Conclusion
While specific experimental data for the synergistic effects of this compound with other targeted therapies is currently unavailable, the scientific rationale for such combinations is strong. Based on the well-documented mechanisms of resistance to EGFR inhibitors, combination strategies targeting key bypass pathways like MET, downstream effectors such as PI3K/mTOR and MEK, and critical tumor processes like angiogenesis, hold significant promise. The proposed experimental frameworks in this guide offer a roadmap for researchers to systematically evaluate the synergistic potential of this compound and pave the way for the development of more effective and durable cancer therapies. Further preclinical and clinical investigations are warranted to validate these hypothetical synergies and translate them into clinical practice.
Navigating the Safety Landscape of EGFR Tyrosine Kinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety profile of existing Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is paramount when developing novel therapeutics. This guide provides a comprehensive comparison of the safety profiles of established first-, second-, and third-generation EGFR TKIs. While preclinical data for the investigational compound NSC81111 is limited, this guide serves as a crucial benchmark for its future evaluation and development.
Limited Safety Data on Investigational Agent this compound
This compound is an investigational EGFR tyrosine kinase inhibitor. Preliminary research suggests it exhibits stronger antiproliferative activity than the first-generation TKI, erlotinib, in specific cancer cell lines and is predicted to be orally active.[1] A Material Safety Data Sheet (MSDS) for this compound indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The MSDS also notes that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2] However, detailed preclinical toxicology and clinical safety data for this compound are not publicly available at this time. Therefore, a direct comparison of its safety profile with other EGFR TKIs is not feasible. The following sections provide a detailed overview of the established safety profiles of approved EGFR TKIs, which can serve as a reference for the ongoing development and future assessment of new chemical entities like this compound.
Comparative Safety Profile of Approved EGFR TKIs
The adverse effects of EGFR TKIs are primarily mechanism-based, arising from the inhibition of EGFR signaling in healthy tissues, particularly the skin and gastrointestinal tract. The evolution from first- to third-generation TKIs has seen shifts in efficacy and, consequently, in the safety and tolerability profiles.
First-Generation EGFR TKIs: Gefitinib and Erlotinib
First-generation EGFR TKIs, such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain. Their safety profiles are well-characterized and dominated by dermatologic and gastrointestinal toxicities.
Second-Generation EGFR TKIs: Afatinib
Afatinib is a second-generation TKI that irreversibly binds to EGFR and other ErbB family members. This broader activity can lead to a higher incidence and severity of certain adverse events compared to first-generation TKIs.
Third-Generation EGFR TKIs: Osimertinib
Osimertinib, a third-generation TKI, is designed to be selective for both EGFR-sensitizing and T790M resistance mutations while sparing wild-type EGFR. This increased selectivity generally leads to a more favorable safety profile concerning classic EGFR-related toxicities.
| Adverse Event | Gefitinib (First-Gen) | Erlotinib (First-Gen) | Afatinib (Second-Gen) | Osimertinib (Third-Gen) |
| Dermatologic | ||||
| Rash/Acneiform Dermatitis | Very Common | Very Common | Very Common | Common |
| Dry Skin | Common | Common | Common | Common |
| Paronychia | Common | Common | Very Common | Common |
| Stomatitis/Mucositis | Common | Common | Very Common | Common |
| Gastrointestinal | ||||
| Diarrhea | Very Common | Very Common | Very Common | Very Common |
| Nausea | Common | Common | Common | Common |
| Vomiting | Common | Common | Common | Common |
| Decreased Appetite | Common | Common | Common | Common |
| Ocular | ||||
| Conjunctivitis/Keratitis | Uncommon | Common | Uncommon | Uncommon |
| Pulmonary | ||||
| Interstitial Lung Disease (ILD)/Pneumonitis | Uncommon but serious | Uncommon but serious | Uncommon but serious | Uncommon but serious |
| Cardiac | ||||
| QTc Prolongation | Rare | Rare | Rare | Potential Risk |
| Cardiomyopathy | Not a recognized risk | Not a recognized risk | Not a recognized risk | Uncommon |
| Hepatic | ||||
| Elevated Liver Enzymes | Common | Common | Common | Common |
Table 1: Common Adverse Events Associated with EGFR TKIs. Frequencies are categorized as Very Common (≥10%), Common (≥1% to <10%), and Uncommon (≥0.1% to <1%). This table is a summary and does not include all possible adverse events.
Experimental Protocols for Safety Assessment
The preclinical and clinical evaluation of a new EGFR TKI like this compound would involve a standardized set of experiments to characterize its safety profile.
Preclinical Toxicology Studies:
-
In vitro cytotoxicity assays: Using a panel of cell lines, including normal human cells, to determine the compound's general cytotoxicity.
-
hERG channel assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.
-
Ames test: To evaluate the mutagenic potential of the compound.
-
In vivo toxicology studies in two animal species (one rodent, one non-rodent): These studies involve single-dose and repeat-dose administration to identify target organs of toxicity, determine the maximum tolerated dose (MTD), and characterize the dose-response relationship for any observed toxicities. Key assessments include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
Clinical Trial Safety Monitoring:
-
Phase I (First-in-Human): Primarily focused on safety and determining the recommended Phase II dose. Intensive monitoring for acute toxicities, dose-limiting toxicities (DLTs), and pharmacokinetic analysis.
-
Phase II and III: Continued safety monitoring in a larger patient population to identify less common adverse events and to further characterize the overall safety profile. Standardized toxicity grading criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE), are used.
Visualizing EGFR Signaling and Experimental Workflows
To aid in the understanding of the mechanisms of action and evaluation processes, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of EGFR TKIs.
Caption: General workflow for assessing the safety of a new TKI.
References
Validation of NSC81111 as a Tool Compound for EGFR Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of NSC81111 as a potent and selective tool compound for Epidermal Growth Factor Receptor (EGFR) research. Its performance is objectively compared with established EGFR inhibitors: Gefitinib (first-generation), Erlotinib (first-generation), and Osimertinib (third-generation). Supporting experimental data, detailed protocols, and clear visualizations are presented to facilitate informed decisions in the selection of chemical probes for studying EGFR signaling.
Executive Summary
This compound emerges as a highly potent EGFR tyrosine kinase inhibitor (TKI) with an IC50 value of 0.15 nM in enzymatic assays. This positions it as a valuable tool for in-vitro studies of EGFR signaling. This guide offers a direct comparison of its activity against well-characterized EGFR inhibitors, providing researchers with the necessary data to select the most appropriate compound for their specific experimental needs.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in-vitro efficacy of this compound in comparison to Gefitinib, Erlotinib, and Osimertinib.
Table 1: Enzymatic Inhibition of EGFR
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the EGFR enzyme. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) |
| This compound | EGFR-TK | 0.15 [1] |
| Gefitinib | EGFR | 0.41[2] |
| Erlotinib | EGFR | 2 |
| Osimertinib | EGFR | 1-15 |
Table 2: Cellular Inhibition of EGFR Wild-Type and Mutants
This table presents the IC50 values of the inhibitors in various non-small cell lung cancer (NSCLC) cell lines, each harboring different EGFR mutations. This data highlights the differential sensitivity of cancer cells to these inhibitors based on their EGFR mutation status.
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Osimertinib IC50 (µM) |
| A549 | Wild-Type | Data not available | 18.90[3] | ~23[4] | 7.0[5] |
| PC-9 | Exon 19 Deletion | Data not available | 0.03[6] | 0.007[7] | 0.011 |
| H1975 | L858R & T790M | Data not available | 11.7[6] | >20 | 0.005[7] |
Note: Comprehensive, directly comparative kinase selectivity panel data for this compound against a broad range of kinases was not publicly available at the time of this guide's compilation. While its high potency against EGFR is established, further studies are required to fully elucidate its selectivity profile compared to other kinases.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below to ensure reproducibility.
EGFR Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a multi-well plate, add the EGFR enzyme to each well.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-EGFR (Cellular)
This method assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, a key step in its activation.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Cell culture medium and supplements
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the data.
Cell Viability Assay (MTT/MTS)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and TKI inhibition.
Experimental Workflow
Caption: Workflow for validating an EGFR tool compound.
Logical Relationship
Caption: Logical validation of this compound for EGFR research.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NSC81111
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of NSC81111, a compound recognized for its potential in scientific research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Given these hazards, the following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Skin and Body Protection: Impervious clothing to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure[1]. An accessible safety shower and eyewash station are mandatory[1].
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a critical first step in the disposal process. Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as gloves, weighing paper, and pipette tips, in a designated, puncture-proof container that is clearly labeled[2].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container[2][3]. Avoid mixing with other solvent wastes unless their compatibility is known[2][4]. Due to its high aquatic toxicity, this compound solutions must not be disposed of down the drain[1][5].
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as containing chemically contaminated sharps[2][6].
All waste containers must be kept securely closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials[3].
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Detailed Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant[1]. The following step-by-step protocol should be followed:
-
Waste Collection and Labeling:
-
Collect all this compound waste (solid, liquid, and sharps) in separate, appropriately labeled containers as described in Section 2.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components of the waste stream[3][5]. The accumulation start date should also be clearly marked on the container[7].
-
-
Container Management:
-
Storage:
-
Store the sealed and labeled waste containers in a designated and properly managed satellite accumulation area (SAA) within the laboratory[3].
-
The SAA should be located away from general laboratory traffic and areas where accidental spillage could lead to environmental release.
-
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor[3][6].
-
Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as general waste[2][5].
-
-
Emergency Procedures for Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
This guide provides the essential framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.
References
- 1. This compound|1678-14-4|MSDS [dcchemicals.com]
- 2. nswai.org [nswai.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. dornsife.usc.edu [dornsife.usc.edu]
- 6. myusf.usfca.edu [myusf.usfca.edu]
- 7. nems.nih.gov [nems.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
